Fmoc-Dap(Z-2-Cl)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWACIVEQKMBCJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-Dap(Z-2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Orthogonally Protected Diamino Acids in Peptide Synthesis
In the landscape of advanced peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold for the introduction of side-chain modifications, enabling the construction of branched peptides, cyclic structures, and conjugates with various functional moieties.[1][2] The successful application of Dap in solid-phase peptide synthesis (SPPS) is critically dependent on a robust orthogonal protection strategy.[3][4][5] This allows for the selective deprotection and functionalization of the side-chain β-amino group without affecting the Nα-amino protection of the peptide backbone.[1]
This technical guide provides an in-depth exploration of the synthesis and purification of a key orthogonally protected building block: Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH) . The selection of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino protection and the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group for the β-amino side chain is a deliberate choice rooted in the principles of chemical orthogonality. The Z-2-Cl group offers enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group, making it a reliable protecting group in Boc-based synthesis strategies and providing a distinct deprotection mechanism from the Fmoc group.[6] This guide will elucidate the synthetic pathway, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization, empowering researchers to confidently produce this valuable reagent.
Strategic Overview: The Synthetic Rationale
The synthesis of this compound is predicated on the principles of selective protection of a bifunctional starting material. The core of the strategy involves the sequential introduction of two distinct protecting groups onto the two amino functionalities of L-2,3-diaminopropionic acid. The choice of which amine to protect first and with which group is a critical decision that influences the overall efficiency and purity of the final product.
A logical and commonly employed synthetic route commences with a commercially available, orthogonally protected Dap derivative, such as Fmoc-Dap(Alloc)-OH. The allyloxycarbonyl (Alloc) group is a versatile protecting group that can be selectively removed under mild conditions using a palladium(0) catalyst, leaving the Fmoc group intact.[7] This unmasked β-amino group is then available for the introduction of the desired Z-2-Cl protecting group.
Experimental Protocols
Part 1: Synthesis of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) via Alloc Deprotection
This protocol details the selective removal of the Alloc protecting group from the β-amino function of Fmoc-Dap(Alloc)-OH.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Supplier Recommendation |
| Fmoc-Dap(Alloc)-OH | 410.42 | 410 mg (1 mmol) | MedChemExpress, Aapptec |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 116 mg (0.1 mmol, 0.1 eq) | Sigma-Aldrich |
| Phenylsilane | 108.21 | 2.18 mL (20 mmol, 20 eq) | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | Sigma-Aldrich |
| Diethyl ether, anhydrous | 74.12 | As needed for precipitation | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Dap(Alloc)-OH (1 mmol) in anhydrous dichloromethane (10 mL).
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The solution will typically turn a bright yellow.
-
Deprotection: Add phenylsilane (20 eq) dropwise to the reaction mixture. The reaction is typically complete within 30-60 minutes at room temperature.[7]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The product, Fmoc-Dap-OH, will have a lower Rf value than the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be precipitated by the addition of cold diethyl ether.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The crude Fmoc-Dap-OH can be used in the next step without further purification.
Part 2: Synthesis of this compound
This protocol describes the protection of the β-amino group of Fmoc-Dap-OH with the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Supplier Recommendation |
| Fmoc-Dap-OH | 326.35 | 326 mg (1 mmol) | Prepared in Part 1 |
| 2-Chlorobenzyl chloroformate (2-Cl-Z-Cl) | 205.03 | 0.22 mL (1.2 mmol, 1.2 eq) | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL (3 mmol, 3 eq) | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |
| 1 M Hydrochloric Acid | 36.46 | As needed for washing | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: Dissolve the crude Fmoc-Dap-OH (1 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: Add DIPEA (3 eq) to the solution.
-
Protection: Slowly add 2-chlorobenzyl chloroformate (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (DCM:Methanol 95:5). The product will have a higher Rf value than the starting material.
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
The crude this compound will likely contain minor impurities and requires purification to be suitable for peptide synthesis.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is typically effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the solution onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 100% DCM).
-
Elute the product using the gradient of methanol in DCM.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Fmoc, Dap, and Z-2-Cl moieties and the overall structure of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.
Trustworthiness: A Self-Validating System
The protocols described in this guide are designed to be self-validating. The use of TLC for reaction monitoring at each stage provides immediate feedback on the progress and success of the chemical transformations. The final purification by column chromatography, coupled with characterization by NMR and MS, ensures that the final product meets the high purity standards required for successful peptide synthesis. Any deviation from the expected results at any stage should prompt a review of the procedure and reagents.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and an understanding of orthogonal protection strategies. By following the detailed protocols and rationale presented in this guide, researchers and drug development professionals can confidently produce this valuable building block for the synthesis of complex and modified peptides. The ability to introduce site-specific modifications via the Dap side chain opens up a vast chemical space for the design of next-generation peptide therapeutics.
References
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate.
- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.
- BenchChem. Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid.
- MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
- NIH. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC.
- AAPPTec.
- ResearchGate.
- MedChemExpress. Fmoc-Dap(Alloc)
- UCI Department of Chemistry.
- Sigma-Aldrich. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.
- Aapptec Peptides. Fmoc-Dap(Alloc)-OH [188970-92-5].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Fmoc-Dap(Z-2-Cl)-OH: A Versatile Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity. Among these, diamino acids, such as 2,3-diaminopropionic acid (Dap), provide a versatile platform for the construction of complex peptide architectures, including branched, cyclic, and conjugated peptides.
This technical guide focuses on a specific and highly valuable derivative of Dap: Fmoc-Dap(Z-2-Cl)-OH . We will delve into the chemical intricacies of this compound, explore the strategic rationale behind its design, and provide detailed, field-proven methodologies for its application in solid-phase peptide synthesis (SPPS). This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles, empowering researchers to leverage the full potential of this versatile building block.
Core Compound Profile: this compound
| Property | Value |
| CAS Number | 1220955-73-6[1] |
| Molecular Formula | C₂₆H₂₃ClN₂O₆ |
| IUPAC Name | (2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Molecular Weight | 506.93 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
The Strategic Advantage: Understanding the Protecting Group Triad
The utility of this compound in sophisticated peptide synthesis lies in the orthogonal nature of its protecting groups: the Fmoc group on the α-amino group and the 2-chloro-benzyloxycarbonyl (Z-2-Cl) group on the β-amino side chain. This strategic combination allows for precise, sequential manipulation of the peptide structure on the solid support.
The Fmoc Group: The Workhorse of Modern SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis. Its key features include:
-
Base Lability: The Fmoc group is readily cleaved by mild bases, typically a 20% solution of piperidine in dimethylformamide (DMF), in a process known as β-elimination. This allows for the iterative deprotection of the α-amino group for chain elongation under gentle conditions.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave many common side-chain protecting groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers. This orthogonality is fundamental to the Fmoc-SPPS strategy.
-
UV-Vis Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time monitoring of the deprotection reaction. The release of the dibenzofulvene-piperidine adduct can be quantified spectrophotometrically to ensure complete deprotection before the next coupling step.
The Z-2-Cl Group: A Robust and Selectively Removable Side-Chain Protection
The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, and the 2-chloro substituted variant (Z-2-Cl) offers enhanced features for specific applications.
-
Increased Acid Stability: The electron-withdrawing effect of the chlorine atom at the 2-position of the benzyl ring increases the stability of the carbamate linkage towards acidic conditions. This makes the Z-2-Cl group more robust than the standard Z group during repeated acid treatments that might be necessary in some synthetic strategies.
-
Orthogonality to Fmoc: The Z-2-Cl group is completely stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection during peptide chain elongation.
-
Selective Cleavage: While stable to mild acids, the Z-2-Cl group can be removed under specific, strong acidic conditions, such as with hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH). However, for on-resin side-chain manipulation, a more orthogonal cleavage method is required. Catalytic hydrogenolysis offers a powerful and selective method for the deprotection of the Z-2-Cl group under neutral conditions, leaving acid-labile side-chain protecting groups and the peptide-resin linkage intact.
Experimental Protocols: A Practical Guide to Application
The following protocols provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Z-2-Cl group for on-resin modification.
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene adduct.
-
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Selective On-Resin Deprotection of the Z-2-Cl Group by Catalytic Hydrogenolysis
This protocol describes a method for the selective removal of the Z-2-Cl protecting group from the Dap side chain while the peptide remains attached to the resin. This procedure must be performed with caution, ensuring an inert atmosphere and proper handling of the catalyst.
Materials:
-
Peptide-resin containing the Dap(Z-2-Cl) residue
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (H₂ gas balloon or generator)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous, degassed solvent in a reaction vessel equipped with a gas inlet and outlet.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the resin slurry. The amount of catalyst may need to be optimized but typically ranges from 0.1 to 0.5 equivalents by weight relative to the resin.
-
Hydrogenation:
-
Replace the inert gas with hydrogen gas from a balloon or a controlled source.
-
Stir the reaction mixture vigorously to ensure good contact between the resin, solvent, catalyst, and hydrogen.
-
The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide sequence and reaction scale.
-
-
Catalyst Removal:
-
Once the deprotection is complete, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the resin to remove the Pd/C catalyst. It is crucial to wash the resin thoroughly with the reaction solvent to remove all traces of the catalyst. The filtration should be performed carefully to avoid exposure of the catalyst to air while it is dry, as it can be pyrophoric.
-
-
Washing: Wash the resin extensively with DMF and DCM. The peptide-resin with a free β-amino group on the Dap side chain is now ready for subsequent on-resin modification.
Applications in Drug Discovery and Development
The ability to selectively unmask the β-amino group of the Dap residue on the solid support opens up a vast array of possibilities for creating novel peptide-based therapeutics:
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected Dap side chain, leading to the formation of branched peptides with potentially enhanced biological activity and altered pharmacokinetic profiles.
-
Peptide Cyclization: The free amino group can be used as a handle for on-resin cyclization, forming a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., Asp or Glu) or the C-terminus of the peptide. Cyclization is a well-established strategy to improve peptide stability and receptor binding affinity.
-
Conjugation of Payloads: A wide range of molecules, including small molecule drugs, imaging agents, and targeting ligands, can be conjugated to the Dap side chain. This is particularly relevant for the development of peptide-drug conjugates (PDCs) and diagnostic agents.
Conclusion: A Key Enabler for Peptide Innovation
This compound is a sophisticated and highly versatile building block that empowers peptide chemists to venture beyond linear sequences and explore complex, modified peptide architectures. The robust yet selectively cleavable Z-2-Cl protecting group, in concert with the well-established Fmoc-SPPS methodology, provides a reliable and controllable platform for the synthesis of next-generation peptide therapeutics. A thorough understanding of the chemical principles governing its use, as detailed in this guide, is essential for harnessing its full potential in the pursuit of innovative and effective drug candidates.
References
-
PubChem. Compound Summary for CID 51340575, this compound. National Center for Biotechnology Information. [Link]. Accessed January 15, 2026.
Sources
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity products. Among the various methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy.[][2][3] This guide provides a comprehensive exploration of the core principles, practical applications, and critical nuances of employing Fmoc-protected amino acids in peptide synthesis, grounded in established scientific principles and field-proven insights.
The Principle of Orthogonality: The Strategic Advantage of Fmoc Chemistry
The success of complex, multi-step chemical syntheses, such as peptide assembly, hinges on the concept of orthogonal protection .[4][5] This strategy employs a set of protecting groups that are removed under distinct, non-interfering chemical conditions.[4][6] In the context of Fmoc-based SPPS, this allows for the selective deprotection of the α-amino group of the growing peptide chain without affecting the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[2][5]
The primary orthogonal protection scheme in modern peptide synthesis is the Fmoc/tBu (tert-butyl) strategy.[7] This involves:
-
Temporary Nα-amino Protection: The Fmoc group shields the N-terminus of the growing peptide chain and is selectively removed at the beginning of each coupling cycle using a mild base.[6][8]
-
Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), protect the reactive side chains of trifunctional amino acids.[8][9] These groups remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[7][10]
This orthogonality is the key advantage of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) methodology, where both the temporary Nα-protection and the side-chain protecting groups are removed by acid, albeit of varying strengths.[5][11] The milder conditions of the Fmoc approach minimize the cumulative damage to the peptide and resin over repeated cycles, making it particularly suitable for the synthesis of long or complex peptides and those containing sensitive modifications like phosphorylation or glycosylation.[2][12][]
The Fmoc Group: Structure and Mechanism of Action
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a urethane-based protecting group characterized by a fluorenyl ring system.[8][14] This aromatic moiety is the key to its unique reactivity.
Chemical Structure
The Fmoc group consists of a fluorenyl ring attached to a methoxycarbonyl group.[14][] This structure is stable under acidic and neutral conditions but is highly susceptible to cleavage by bases.[8][16]
Mechanism of Deprotection: A β-Elimination Reaction
The removal of the Fmoc group is a classic example of a β-elimination reaction.[][17] The process is typically initiated by a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][16]
The mechanism proceeds as follows:
-
Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[17][18]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amino group of the peptide.[8][12]
-
DBF Scavenging: The highly reactive DBF electrophile is subsequently trapped by the excess piperidine to form a stable adduct, preventing unwanted side reactions with the newly liberated amine.[19][20]
The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry at approximately 300 nm, providing a convenient method for real-time monitoring of the deprotection reaction.[8][12]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using Fmoc chemistry is a cyclical process involving several key steps. The following diagram illustrates a typical workflow for a single amino acid coupling cycle.
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. connectsci.au [connectsci.au]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
The Strategic Application of Fmoc-Dap(Z-2-Cl)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Complexity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often tempered by challenges in metabolic stability and bioavailability. To overcome these limitations, medicinal chemists are increasingly turning to non-canonical amino acids and complex peptide architectures, such as constrained, cyclic, and branched structures.[1][2] The synthesis of these sophisticated molecules hinges on a robust and versatile chemical toolkit, particularly the use of orthogonally protected amino acid building blocks.
This technical guide focuses on a key reagent in this toolkit: Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid , commonly referred to as Fmoc-Dap(Z-2-Cl)-OH . We will delve into the strategic advantages of this molecule, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore its role in the generation of structurally complex and therapeutically relevant peptides.
The Molecular Architecture of this compound: A Foundation for Orthogonal Synthesis
This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid featuring a primary amine on its side chain. This side-chain amine provides a valuable handle for a variety of chemical modifications.[1] The strategic utility of this compound lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of its different functionalities.
| Feature | Protecting Group | Chemical Name | Lability | Purpose |
| α-Amino Group | Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile (e.g., piperidine) | Temporary protection during peptide chain elongation. |
| β-Amino Group (Side Chain) | Z-2-Cl | 2-Chlorobenzyloxycarbonyl | Strong acid (e.g., HF) or Hydrogenolysis | Semi-permanent protection of the side chain, orthogonal to Fmoc. |
This orthogonality is the cornerstone of its application in advanced peptide synthesis. The Fmoc group can be repeatedly removed under mild basic conditions to allow for the stepwise addition of subsequent amino acids in the peptide chain, while the more robust 2-Cl-Z group on the side chain remains intact. This allows for the precise and site-specific introduction of modifications at the Dap residue at a later stage in the synthesis.
The 2-chloro substituent on the benzyloxycarbonyl group (Z) enhances the acid stability of this protecting group compared to the standard Z group. This increased stability is particularly advantageous in ensuring its integrity throughout the multiple steps of peptide synthesis.
Core Applications in Peptide Chemistry
The unique structural features of this compound open a myriad of possibilities for the synthesis of complex peptides with enhanced therapeutic potential.
Synthesis of Constrained and Cyclic Peptides
Cyclization is a widely employed strategy to improve the metabolic stability, binding affinity, and bioavailability of peptides.[2] The side-chain amino group of the Dap residue, once deprotected, serves as a key nucleophile for intramolecular cyclization. This can be achieved through the formation of a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid like aspartic acid or glutamic acid. The stability of the Z-2-Cl group under standard Fmoc-SPPS conditions allows for the synthesis of the linear peptide precursor, followed by on-resin or in-solution cyclization after selective deprotection of the side chain.
Branched Peptides and Peptidomimetics
The Dap side chain can serve as an attachment point for a second peptide chain, leading to the formation of branched peptides. These structures can mimic protein epitopes or present multiple binding motifs, potentially increasing target avidity.[2] Furthermore, the selective deprotection of the β-amino group allows for the introduction of non-peptidic moieties, leading to the creation of peptidomimetics with improved pharmacokinetic profiles.
Introduction of Post-Translational Modifications and Conjugation
The β-amino group of Dap is a versatile handle for the site-specific introduction of various modifications, including lipids (lipidation), polyethylene glycol chains (PEGylation), fluorescent labels, or cytotoxic payloads for antibody-drug conjugates.[3] The orthogonal nature of the Z-2-Cl protecting group ensures that these modifications can be introduced at the desired position without interfering with the rest of the peptide sequence.
Experimental Protocols: A Step-by-Step Guide to Incorporation
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for manual synthesis.
Materials and Reagents
-
This compound
-
High-quality, peptide synthesis-grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[4]
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.85 equivalents) in DMF.[4]
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the completion of the coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[4]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: General workflow of an Fmoc-SPPS cycle for incorporating this compound.
Protocol 2: Cleavage of the Peptide from the Resin and Removal of Acid-Labile Protecting Groups
Note: This protocol does not remove the 2-Cl-Z group.
-
Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide sequence is not prone to side reactions.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate gently for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide, with the Z-2-Cl group still attached, can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Removal of the 2-Cl-Z Protecting Group
The 2-Cl-Z group is stable to the TFA treatment used for final cleavage from most resins. Its removal requires stronger conditions.
Method A: Strong Acid Cleavage (e.g., Hydrogen Fluoride)
-
Caution: This method requires specialized equipment and extreme care due to the highly corrosive and toxic nature of hydrogen fluoride (HF).
-
The peptide-resin is treated with liquid HF, typically with scavengers like anisole, at 0°C for 1-2 hours. This procedure will simultaneously cleave the peptide from the resin and remove the 2-Cl-Z group along with other acid-labile side-chain protecting groups.
Method B: Catalytic Hydrogenolysis
-
This method is typically performed in solution after the peptide has been cleaved from the resin with the 2-Cl-Z group intact.
-
Dissolve the purified, Z-2-Cl-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or DMF).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen) until the reaction is complete, as monitored by HPLC or mass spectrometry.
-
The catalyst is removed by filtration (e.g., through Celite), and the deprotected peptide is isolated.
Caption: Workflow for cleavage and deprotection of peptides synthesized with this compound.
Conclusion: A Versatile Tool for Innovative Peptide Design
This compound stands out as a valuable building block for the synthesis of complex and therapeutically promising peptides. Its orthogonal protecting group strategy provides chemists with the flexibility to introduce site-specific modifications, enabling the construction of constrained, cyclic, and branched architectures that can overcome the limitations of linear peptides. A thorough understanding of its incorporation into SPPS protocols and the specific conditions required for the cleavage of the 2-Cl-Z protecting group is essential for its successful application. As the demand for more sophisticated peptide-based drugs continues to grow, the strategic use of reagents like this compound will be instrumental in advancing the frontiers of medicinal chemistry and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Navigating Peptide Synthesis: A Comparative Guide to Fmoc-Dap(Adpoc)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid. BenchChem.
- BenchChem. (2025). OH and Fmoc-Dap(Boc)
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
- Sasaki, N. A., Garcia-Alvarez, M. C., Wang, Q., Ermolenko, L., Franck, G., Nhiri, N., Martin, M. T., Audic, N., & Potier, P. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310–2320.
- Szyrwiel, Ł., Szczukowski, Ł., Pap, J. S., Setner, B., Szewczuk, Z., & Malinka, W. (2014). The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid. Inorganic Chemistry, 53(15), 7951–7959.
- Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1195–1201.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
Sources
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of Fm-oc-Dap(Z-2-Cl)-OH in Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal coupling strategies for the orthogonally protected, non-canonical amino acid, Fmoc-Dap(Z-2-Cl)-OH (N-α-Fmoc-N-β-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid). The incorporation of diaminopropionic acid (Dap) residues is a key strategy for introducing side-chain functionality for peptide cyclization, branching, or conjugation.[1][2][3] The selection of the 2-chlorobenzyl-oxycarbonyl (Z-2-Cl) protecting group for the β-amino function offers distinct advantages in stability under the basic conditions of Fmoc-deprotection, while remaining labile to acid-mediated cleavage. This guide details the mechanistic basis for selecting appropriate coupling reagents, provides comparative data, and offers validated, step-by-step protocols for achieving high coupling efficiency and peptide purity.
Introduction to this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Dap residue introduces a primary amine on the side chain, which serves as a versatile handle for post-synthetic modifications.[1][2] The orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Z-2-Cl group on the β-amine, is critical for selective manipulation during synthesis.
However, the bulky nature of the Fmoc and Z-2-Cl protecting groups can introduce steric hindrance, potentially impeding coupling efficiency. Therefore, the choice of coupling reagent and reaction conditions is paramount to prevent incomplete reactions and minimize side products.
Comparative Analysis of Recommended Coupling Reagents
The success of incorporating this compound hinges on the effective activation of its carboxylic acid group to facilitate amide bond formation. Several classes of coupling reagents are available, each with distinct mechanisms and efficiencies.
| Coupling Reagent Class | Examples | Mechanism & Key Features | Recommendations for this compound |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters.[4][5] Known for rapid kinetics and high efficiency, especially for hindered amino acids.[6][7] | Highly Recommended. HATU is often the reagent of choice due to the anchimeric assistance from the pyridine nitrogen, which accelerates the reaction.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Generate OBt or OAt active esters, similar to uronium salts. They do not have the potential side reaction of guanidinylation of the N-terminal amine.[5][8] | Recommended. PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for challenging couplings and minimizing racemization.[5] |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | DIC forms a reactive O-acylisourea intermediate.[9][10] Additives like Oxyma or HOBt trap this intermediate to form a more stable, yet reactive ester, minimizing racemization and side reactions.[9][11] | Suitable for less demanding sequences. While cost-effective, this combination may require longer reaction times or double coupling for a sterically hindered residue like this compound. Oxyma is preferred over HOBt due to safety considerations.[7][12] |
Mechanistic Overview of Key Coupling Reagents
Understanding the reaction pathways is crucial for optimizing protocols and troubleshooting.
The carboxylic acid, deprotonated by a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-active ester, releasing tetramethylurea.[4] The incoming amine of the resin-bound peptide then attacks the active ester to form the desired peptide bond.
Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
General SPPS Cycle
A standard cycle in Fmoc-SPPS involves sequential deprotection, washing, coupling, and washing steps.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended protocol for ensuring high coupling efficiency, especially for the first incorporation or when coupling to a sterically demanding N-terminus.
-
Resin Preparation: Start with the deprotected peptide-resin (H₂N-Peptide-Resin) after the Fmoc removal and subsequent DMF washes.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in anhydrous DMF. [13]Add a non-nucleophilic base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (6.0 eq.). Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free primary amines. [14][15]5. Completion: A negative Kaiser test (colorless or yellow beads) indicates a complete reaction. [16]Proceed to the washing step. If the test is positive (blue beads), extend the coupling time by another hour or perform a second coupling (recouple).
Protocol 2: Cost-Effective Coupling with DIC/Oxyma
This protocol is a reliable alternative for routine couplings.
-
Resin Preparation: Begin with the deprotected peptide-resin (H₂N-Peptide-Resin) after Fmoc removal and DMF washes.
-
Coupling Solution: In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in anhydrous DMF.
-
Coupling: Add the solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3.0 eq.). Agitate the mixture at room temperature for 2-4 hours. [6]4. Monitoring: Perform a Kaiser test as described in Protocol 3.2, Step 4.
-
Completion: If the Kaiser test is positive, a recoupling is strongly recommended for this method. To recouple, drain the reaction vessel, wash once with DMF, and repeat steps 2-4.
Monitoring Coupling Completion: The Kaiser Test
The Kaiser test, or ninhydrin test, is a crucial qualitative method for detecting free primary amines on the resin support, indicating an incomplete coupling reaction. [14][17] Procedure:
-
Place 10-15 resin beads into a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol). [14]3. Heat the tube at 100-110°C for 5 minutes. [14][15]4. Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.
-
Dark Blue Beads & Solution: Positive result. Coupling is incomplete; recoupling is necessary. [14]* Red/Brown Color: This can indicate a secondary amine, such as proline, at the N-terminus, for which the Kaiser test is not reliable. [17][18]
Troubleshooting and Best Practices
-
Incomplete Coupling: If a positive Kaiser test persists after recoupling with HATU, consider a capping step. Treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate any unreacted amines, preventing the formation of deletion sequences. [17][19]* Solvent Quality: Always use high-purity, amine-free DMF. Contaminating amines can compete in the coupling reaction, reducing efficiency.
-
Reagent Stoichiometry: Using a 3- to 5-fold excess of amino acid and coupling reagents is standard practice to drive the reaction to completion. [6][20]However, avoid excessive amounts of uronium salts like HATU, as this can lead to side reactions like guanidinylation of the N-terminal amine. [5][21]* Aggregation: For long or hydrophobic sequences, peptide chain aggregation can hinder reaction kinetics. Performing the coupling at a slightly elevated temperature (35-40°C) or using "difficult sequence" protocols may be necessary. [22]
Conclusion
The successful incorporation of this compound is readily achievable with the appropriate selection of coupling reagents and diligent monitoring. For sterically demanding couplings, high-efficiency uronium reagents such as HATU are strongly recommended. For more routine steps, a well-optimized DIC/Oxyma protocol provides a robust and economical alternative. By following the detailed protocols and troubleshooting advice in this guide, researchers can confidently synthesize complex Dap-containing peptides with high purity and yield, enabling advanced applications in drug discovery and chemical biology.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Wikipedia. HATU. [Link]
-
Mitchell, A. R., et al. (2015). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]
-
ResearchGate. (2025, August 7). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. [Link]
-
MDPI. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]
-
Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC - NIH. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Reddit. (2024, August 22). Best peptide coupling method in DMF?. [Link]
-
ResearchGate. (2025, August 6). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Camarero, J. A., et al. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH. [Link]
Sources
- 1. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Unlocking Site-Specific Peptide Architectures: A Guide to Utilizing Fmoc-Dap(Z-2-Cl)-OH
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics and research tools with enhanced properties. L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block, offering a primary amine on its side chain for a myriad of modifications, including PEGylation, cyclization, and the attachment of payloads such as toxins or fluorophores. The success of these modifications hinges on a robust orthogonal protection strategy. This technical guide provides an in-depth exploration of Fmoc-Dap(Z-2-Cl)-OH, a derivative where the side-chain amine is protected by the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group. We will detail its integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), the specific conditions for the selective deprotection of the Z-2-Cl group via catalytic hydrogenolysis, and a detailed protocol for subsequent on-resin modification of the unmasked side-chain amine.
Introduction: The Imperative for Orthogonal Protection
In the pursuit of complex peptide structures and conjugates, the ability to selectively deprotect and modify specific sites within a peptide sequence is paramount.[1] Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups, are the key to achieving this level of control.[2] The standard Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies on the base-lability of the Nα-Fmoc group and the acid-lability of most side-chain protecting groups (e.g., Boc, tBu).[3] To introduce a unique point of modification, a third protecting group with a distinct cleavage mechanism is required.
This compound provides such an orthogonal handle. The Nα-Fmoc group is removed with a mild base like piperidine, while the Z-2-Cl group on the β-amino side chain is stable to these conditions.[4] Instead, the Z-2-Cl group is selectively cleaved using catalytic hydrogenolysis, a mild reduction method that does not affect acid-labile or other common protecting groups.[4][5] This allows for the on-resin unmasking of the Dap side-chain amine at any desired point in the synthesis, paving the way for targeted modifications.
Chemical Structure of this compound
Caption: Structure of this compound building block.
Experimental Protocols
Incorporation of this compound into Peptide Sequence via SPPS
The incorporation of this compound follows standard Fmoc-SPPS protocols. The following is a generalized procedure for manual synthesis.
Materials:
-
Rink Amide or other suitable resin
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes.
-
Chain Elongation: Repeat steps 2 and 3 with the subsequent standard Fmoc-amino acids until the desired peptide sequence is assembled.
Selective On-Resin Deprotection of the Z-2-Cl Group
The key to site-specific modification is the selective removal of the Z-2-Cl group. This is achieved by catalytic transfer hydrogenolysis, which is milder than direct hydrogenation with H₂ gas and more amenable to standard lab setups.[6]
Materials:
-
Peptide-resin containing the Dap(Z-2-Cl) residue
-
Palladium on carbon (Pd/C), 10%
-
Ammonium formate (HCOONH₄) or 1,4-cyclohexadiene as a hydrogen donor
-
N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM and then with the reaction solvent (e.g., DMF) to ensure it is well-swollen.
-
Reaction Setup:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add the hydrogen donor, for example, ammonium formate (10-20 equivalents relative to the resin loading).
-
Carefully add the 10% Pd/C catalyst (0.2-0.5 equivalents). Caution: Pd/C can be pyrophoric when dry. Handle with care and preferably as a slurry in the reaction solvent.
-
Add the solvent (DMF or DMF/DCM) to create a slurry that allows for efficient mixing.
-
Purge the reaction vessel with an inert gas.
-
-
Hydrogenolysis Reaction:
-
Agitate the mixture gently at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin, followed by LC-MS analysis to check for the mass change corresponding to the loss of the Z-2-Cl group.
-
-
Catalyst Removal:
-
Once the reaction is complete, carefully filter the reaction mixture through a sintered funnel to remove the Pd/C catalyst.
-
Wash the resin extensively with DMF and DCM to remove all traces of the catalyst and byproducts. The resin is now ready for the side-chain modification step.
-
Workflow for Site-Specific Modification
Sources
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of Fmoc-Dap(Z-2-Cl)-OH for Site-Specific Peptide-Drug Conjugation
Abstract
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxicity of small-molecule drugs. A critical success factor in PDC development is the precise, site-specific conjugation of the drug payload to the peptide, ensuring homogeneity and preserving the peptide's biological activity. This guide details the application of Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH), a specialized amino acid building block, for achieving such precision. We provide an in-depth analysis of the chemistry behind its protecting groups, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methodologies for selective side-chain deprotection and subsequent drug conjugation.
Introduction: The Need for Precision in PDC Synthesis
The therapeutic potential of PDCs is maximized when the drug is attached at a specific, predetermined site on the peptide. This site-specificity ensures a defined drug-to-peptide ratio (DPR), simplifies characterization, and avoids the heterogeneous mixtures that can arise from conjugation to natural amino acid side chains like lysine, which may be present multiple times in a sequence.[1] The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) provides a unique side-chain primary amine, serving as an ideal chemical handle for conjugation.[2][3] The building block this compound is designed for this purpose, employing an orthogonal protecting group strategy to differentiate the side-chain amine from the alpha-amine during peptide synthesis.[4][5]
The Chemistry of this compound: An Orthogonal Design
The utility of this compound stems from its distinct protecting groups, each serving a specific role in the synthetic strategy.[5][6]
-
Nα-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine. It is base-labile, typically removed at each step of peptide elongation using a solution of piperidine in DMF.[7][8] This allows for the sequential addition of amino acids to build the peptide backbone.
-
Nβ-(Z-2-Cl) Group: The side-chain β-amino group is protected by a 2-chlorobenzyloxycarbonyl (Z-2-Cl or 2-Cl-Z) group. This is a derivative of the standard benzyloxycarbonyl (Z) group.[9][10] The electron-withdrawing chlorine atom modifies its stability, making it resistant to the basic conditions used for Fmoc removal but cleavable under strong acid conditions (e.g., trifluoroacetic acid (TFA), HBr/acetic acid) or catalytic hydrogenolysis.[10][11] This difference in lability is the foundation of the orthogonal protection scheme.[4][12]
The strategic advantage of this design is the ability to complete the entire peptide sequence using standard Fmoc-SPPS chemistry, and then, after synthesis, selectively expose the Dap side-chain amine for conjugation.
Diagram: Orthogonal Protection Strategy
The following diagram illustrates the differential cleavage conditions for the protecting groups used in this workflow.
Sources
- 1. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Fmoc-Dap(Z-2-Cl)-OH for the Synthesis of Diverse and Constrained Peptide Libraries
Abstract
The generation of peptide libraries with extensive chemical diversity is a cornerstone of modern drug discovery and chemical biology.[1][2] The incorporation of non-proteinogenic amino acids provides a powerful tool to expand beyond the canonical 20 amino acids, introducing novel functionalities and structural constraints.[3] L-2,3-diaminopropionic acid (Dap) is a particularly versatile scaffold, offering a side-chain primary amine as a chemical handle for post-synthetic modification.[4] This guide details the strategic application of Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH), an orthogonally protected building block, for the efficient solid-phase synthesis of diverse and structurally complex peptide libraries. We provide an in-depth analysis of the underlying chemical principles, detailed experimental protocols for on-resin modification, and workflows for creating libraries of acylated, branched, and cyclic peptides.
Introduction: The Imperative for Chemical Diversity in Peptide Libraries
Peptide libraries are essential tools for identifying bioactive ligands, mapping protein-protein interactions, and discovering novel therapeutic leads.[2] While traditional libraries composed of natural amino acids offer significant sequence space, their chemical functionality is limited. The introduction of modified or unnatural amino acids is a key strategy to enhance properties such as metabolic stability, binding affinity, and cell permeability.[3]
The amino acid L-2,3-diaminopropionic acid (Dap) is an invaluable tool in this context. Its side-chain (β-amino) provides a convenient point for chemical diversification. However, to selectively modify this side-chain amine during Solid-Phase Peptide Synthesis (SPPS) without interfering with the N-terminal α-amine of the growing peptide, an orthogonal protection strategy is paramount.[5][6][7]
This compound is an ideal building block for this purpose. It employs two distinct, chemically orthogonal protecting groups:
-
The Nα-Fmoc group: A base-labile group removed at each synthesis cycle by a mild base, typically piperidine.
-
The Nβ-Z(2-Cl) group: A 2-chloro-benzyloxycarbonyl group that is stable to the basic conditions of Fmoc removal but can be selectively cleaved using catalytic hydrogenolysis.
This orthogonality allows for the complete assembly of the desired peptide backbone, followed by the selective deprotection of the Dap side-chain for on-resin modification, opening avenues for extensive library diversification from a single peptide sequence.
The Orthogonal Strategy: A Tale of Two Protecting Groups
The utility of this compound hinges on the differential lability of its two protecting groups. Standard Fmoc-based SPPS proceeds by the iterative removal of the Nα-Fmoc group, allowing for chain elongation, while the Z(2-Cl) group on the Dap side chain remains intact. Once the primary peptide sequence is assembled, the stable Z(2-Cl) group can be removed on-resin to unmask the β-amino group for further chemical transformations.
Figure 1. Orthogonal deprotection workflow using this compound.
This strategy is superior to using a non-orthogonal protecting group like Fmoc on the side chain (e.g., Fmoc-Dap(Fmoc)-OH), where standard deprotection would remove both protecting groups simultaneously, preventing site-selective modification.[4][6]
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Fmoc? | Primary Application |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Yes | On-resin modification; stable to base. |
| Allyloxycarbonyl | Alloc | Palladium(0) catalysis | Yes | On-resin modification; stable to acid and base. |
| 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Catalytic Hydrogenolysis | Yes | On-resin modification; stable to acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | No | Non-selective deprotection with Nα-Fmoc. |
| Table 1. Comparison of common side-chain protecting groups for Diaminopropionic Acid (Dap). |
Applications & Methodologies
On-Resin Side-Chain Diversification: The "Split-and-Pool" Approach
The most powerful application of this compound is the creation of large combinatorial libraries. A core peptide sequence is synthesized on a resin support. The resin is then subjected to Z(2-Cl) group removal, and the batch is split into multiple reaction vessels. Each aliquot is then acylated with a different carboxylic acid, creating a diverse set of modified peptides. These can then be pooled for screening or cleaved individually.
Figure 2. Split-and-pool library synthesis workflow.
Synthesis of Constrained Peptides via On-Resin Cyclization
Cyclization is a proven strategy to improve peptide stability and binding affinity by reducing conformational flexibility. The β-amino group of a deprotected Dap residue can serve as a nucleophile to form a lactam bridge with an electrophilic partner on the same peptide, such as the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue, or the C-terminal carboxylic acid.
Figure 3. On-resin side-chain to side-chain lactam bridge formation.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid coupling. It is repeated for each amino acid in the sequence.
-
Resin Preparation: Place the appropriate amount of resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and a coupling agent such as HATU (2.85 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates >99% coupling efficiency.[6] If the test is positive, repeat the coupling step.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.
-
Protocol 2: On-Resin Deprotection of the Z(2-Cl) Group via Catalytic Transfer Hydrogenolysis
This protocol is adapted from established solution-phase procedures for its on-resin application.[5][8][9] It is recommended for laboratories not equipped for handling hydrogen gas.
-
Resin Preparation: After synthesizing the full peptide sequence, wash the peptide-resin thoroughly with DCM and then with the reaction solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or DMF) to ensure it is well-swollen.
-
Reagent Preparation:
-
Weigh Palladium on carbon (10% Pd/C) in a mass equivalent to the peptide-resin (e.g., for 100 mg of resin, use 100 mg of catalyst). Suspend the catalyst in a minimal amount of reaction solvent. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted.
-
Weigh ammonium formate (approx. 10 eq. relative to resin loading) and dissolve it in the reaction solvent.
-
-
Hydrogenolysis Reaction:
-
Add the ammonium formate solution to the peptide-resin.
-
Carefully add the Pd/C suspension to the resin slurry.
-
Agitate the mixture gently at 30-40°C for 4-12 hours. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Washing and Catalyst Removal:
-
Once the reaction is complete, filter the resin to remove the reaction solution.
-
Wash the resin extensively with DMF, water/DMF mixtures, and alternating DMF and DCM to remove all traces of the catalyst and reagents. A final wash with a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF can help remove residual palladium.
-
The resin now has a free β-amino group on the Dap residue, ready for modification.
-
Protocol 3: On-Resin Side-Chain Acylation
-
Resin Preparation: Start with the peptide-resin from Protocol 2, which has a deprotected Dap side-chain amine.
-
Acylation Reaction:
-
In a separate vial, pre-activate the desired carboxylic acid (5 eq.) with HATU (4.75 eq.) and DIPEA (10 eq.) in DMF for 1-2 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The side chain is now successfully acylated.
Protocol 4: Final Peptide Cleavage and Deprotection
-
Resin Preparation: After all synthesis and on-resin modifications are complete, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add a freshly prepared cleavage cocktail to the resin. A common cocktail is Reagent K (94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS)). The exact composition depends on the peptide sequence.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum to yield the crude product, which can be purified by RP-HPLC.
-
Quantitative Data & Validation
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Resin Loading | 0.3-0.8 mmol/g (Varies by resin) | Gravimetric analysis after Fmoc cleavage |
| Fmoc Coupling Efficiency | >99% | Qualitative Kaiser Test |
| Z(2-Cl) Deprotection | >90% | LC-MS of a cleaved test sample |
| Side-Chain Acylation | >95% | LC-MS of a cleaved test sample |
| Final Crude Purity | Highly sequence-dependent (typically 50-80%) | RP-HPLC |
| Table 2. Expected performance parameters in SPPS using this compound. |
Conclusion and Outlook
This compound stands out as a robust and versatile building block for expanding the chemical space of synthetic peptide libraries. Its orthogonal protecting group scheme provides chemists with precise control over site-selective, post-synthetic modifications on the solid support. The protocols outlined herein demonstrate its utility in creating libraries with diverse side-chain functionalities and structural constraints, such as lactam bridges. By enabling the generation of complex peptide architectures, this reagent is an invaluable asset for academic research and industrial drug development, paving the way for the discovery of next-generation peptide-based therapeutics with enhanced potency, stability, and specificity.
References
-
Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. ACS Publications. Available at: [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available at: [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. PubMed Central. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Solid-phase peptide modification. ChemistryViews. Available at: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]
-
Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]
-
Synthetic Peptide Library Design. Genosphere Biotechnologies. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. Protease-catalyzed peptide synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Modal Analytical Workflow for Monitoring Fmoc-Dap(Z-2-Cl)-OH Incorporation in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic development, enabling enhanced stability, novel functionalities, and improved pharmacological profiles. Fmoc-L-2,3-diaminopropionic acid (Z-2-Cl)-OH, hereafter Fmoc-Dap(Z-2-Cl)-OH, is a valuable building block for introducing a selectively addressable side-chain amine. However, its bulky benzyloxycarbonyl-based protecting group can present steric challenges during solid-phase peptide synthesis (SPPS), necessitating rigorous in-process monitoring to ensure high-fidelity peptide assembly. This guide provides a comprehensive, multi-modal analytical strategy combining qualitative and quantitative methods to reliably monitor the incorporation of this compound. We present field-proven protocols for the Kaiser test, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), explaining the causality behind experimental choices to empower researchers with a self-validating workflow for successful synthesis.
Introduction: The Challenge of Bulky Residue Incorporation
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust and widely adopted methodology.[1] The process relies on a repeated cycle of Nα-Fmoc deprotection and subsequent coupling of the next activated amino acid.[2] While standard amino acids couple with high efficiency, sterically hindered residues like this compound pose a significant challenge.[3] The large Z-2-Cl protecting group on the side-chain amine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[3][4]
Failure to achieve complete coupling results in deletion sequences (peptides missing the intended residue), which are often difficult to separate from the target peptide during purification. Therefore, implementing reliable in-process controls is not merely a quality check but a critical, yield-determining step. This application note details an integrated workflow to provide definitive, real-time feedback on the success of this crucial coupling step.
Strategic Overview: A Three-Pillar Monitoring Approach
Effective monitoring of SPPS is not reliant on a single technique but on the strategic integration of multiple orthogonal methods.[5] Each method provides a unique piece of information, and together they form a comprehensive picture of the reaction's progress. Our recommended workflow is built on three pillars:
-
Qualitative Assessment (The Kaiser Test): A rapid, on-resin test to detect the presence or absence of free primary amines.[6]
-
Quantitative Purity Check (RP-HPLC): Analysis of a small, cleaved sample to quantify the ratio of desired product to failure sequences.[7]
-
Definitive Mass Verification (Mass Spectrometry): Unambiguous confirmation that the target residue has been incorporated into the peptide chain.[8]
This strategy allows for early detection of coupling issues, enabling immediate corrective action, such as recoupling, thereby saving valuable time and reagents.
subgraph "cluster_SPPS_Cycle" { label="Standard SPPS Cycle"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Deprotection [label="Nα-Fmoc Deprotection"]; Wash1 [label="Wash"]; Coupling [label="Couple this compound"]; Wash2 [label="Wash"]; Deprotection -> Wash1 -> Coupling -> Wash2; }
subgraph "cluster_Monitoring" { label="Monitoring Workflow"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; KaiserTest [label="Pillar 1: Kaiser Test\n(Qualitative)", shape=ellipse, fillcolor="#FBBC05"]; TestCleavage [label="Perform Test Cleavage\n(Small Resin Sample)"]; HPLC [label="Pillar 2: RP-HPLC\n(Quantitative)"]; MS [label="Pillar 3: Mass Spec\n(Verification)"]; TestCleavage -> HPLC -> MS; }
subgraph "cluster_Decision" { label="Decision Point"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Decision [label="Coupling Complete?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Next Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recouple [label="Recouple / Troubleshoot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Coupling -> KaiserTest [lhead="cluster_Monitoring"]; KaiserTest -> Decision; Decision -> Proceed [label="Yes (Negative Test)"]; Decision -> Recouple [label="No (Positive Test)"]; Recouple -> Coupling [style=dashed]; Wash2 -> TestCleavage [style=dotted, label="Optional Check"]; Proceed -> Deprotection [label="Start Next AA", style=dashed, constraint=false]; }
Figure 1: Integrated workflow for monitoring this compound incorporation.Pillar 1: Qualitative Analysis via the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[9] Its application immediately after the coupling step provides a rapid go/no-go assessment of the reaction's completion.
Scientific Principle: Ninhydrin reacts with primary amines on the peptide-resin to form a deep blue chromophore known as Ruhemann's purple.[6] The intensity of the blue color is proportional to the amount of unreacted N-terminal amine remaining after the coupling step. A successful coupling results in the acylation of this amine, leaving no primary amine to react, thus yielding a negative (yellow/colorless) result.
Protocol 3.1: The Kaiser Test
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution diluted in 49 mL of pyridine.[9]
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[9]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[9]
-
CAUTION: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Pyridine is harmful and malodorous. Use in a fume hood.
Procedure:
-
Collect a small sample of resin (approx. 10-15 beads) in a clean glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube in a heating block at 110°C for 5 minutes.[9]
-
Remove the tube and observe the color of the beads and the solution against a white background.
Data Interpretation: The results provide clear, actionable feedback on the coupling efficiency.
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling Complete. Free primary amines are absent or below the detection limit. | Proceed to the next Nα-Fmoc deprotection step. |
| Beads are dark blue, solution is blue | Coupling Incomplete. A significant amount of unreacted amine is present. | Recouple immediately using fresh reagents. Re-test after recoupling. |
| Beads are colorless, solution is blue | Nearly Complete. Trace amounts of unreacted amine may be present. | Consider extending the coupling time or performing a capping step to block unreacted sites. |
Scientist's Note (Trustworthiness): The Kaiser test is a self-validating system when used correctly. Always perform a positive control on resin beads immediately after an Fmoc-deprotection step to ensure the reagents are active. A false negative can occur with N-terminal proline, but this is not a concern when coupling to a primary amine. Overheating should be avoided as it can cause side-chain deprotection on sensitive residues, potentially leading to false positives.[10]
Pillar 2: Quantitative Analysis by RP-HPLC
While the Kaiser test is excellent for qualitative feedback, a quantitative assessment is often necessary, especially for process development and troubleshooting.[10] This is achieved by cleaving the peptide from a small aliquot of resin and analyzing the crude product by RP-HPLC.[5]
Scientific Principle: RP-HPLC separates molecules based on their hydrophobicity. A peptide that has successfully incorporated the hydrophobic this compound residue will have a significantly different retention time than the shorter "deletion" sequence that failed to couple. By integrating the peak areas in the chromatogram, one can calculate the relative purity and assess the coupling efficiency.
Protocol 4.1: Test Cleavage from Resin
Reagents:
-
Cleavage Cocktail (Reagent B): TFA/Phenol/Water/Triisopropylsilane (TIPS) (88:5:5:2 v/v/v/v).[11]
-
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cold diethyl ether.
Procedure:
-
Dry a small sample of the peptide-resin (approx. 5-10 mg) under vacuum.
-
Place the dried resin in a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1.5 - 2 hours with occasional vortexing.
-
Filter the resin away (e.g., using a cotton-plugged pipette tip) into a new tube containing 1 mL of cold diethyl ether.
-
A white precipitate (the cleaved peptide) should form.
-
Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen.
-
Re-dissolve the peptide in a suitable solvent for HPLC analysis (e.g., 50% Acetonitrile/Water with 0.1% TFA).
Rationale: The scavengers (Phenol, Water, TIPS) are critical. During TFA-mediated cleavage, the acid-labile Z-2-Cl and other side-chain protecting groups are removed, generating highly reactive carbocations. Scavengers trap these cations, preventing them from re-attaching to nucleophilic residues like Tryptophan or Methionine, which would create undesired byproducts.[12]
Protocol 4.2: RP-HPLC Analysis
System & Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV detector at 220 nm (for peptide backbone) and 280 nm (for aromatic side chains).
-
Flow Rate: 1.0 mL/min.
Example Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 30 | 95 |
| 32 | 95 |
| 33 | 5 |
| 40 | 5 |
Data Interpretation: A successful coupling will show a single major peak corresponding to the full-length peptide. An incomplete coupling will show an additional, earlier-eluting peak corresponding to the more polar deletion sequence. The coupling efficiency can be estimated by the relative area of the desired product peak.
Pillar 3: Definitive Structural Verification by Mass Spectrometry
The final and most definitive confirmation of incorporation comes from mass spectrometry (MS).[8] This technique measures the mass-to-charge ratio (m/z) of the peptide, providing a direct verification of its molecular weight.
Scientific Principle: After cleavage, the peptide sample is ionized (e.g., by Electrospray Ionization, ESI) and introduced into the mass spectrometer. The instrument measures the m/z of the resulting ions. By comparing the observed mass to the calculated theoretical mass of the peptide containing the Dap(Z-2-Cl)-OH residue (after cleavage, this becomes a free Dap residue), one can confirm its presence.
Protocol 5.1: Sample Preparation and Analysis
-
Use the sample prepared for HPLC analysis (Protocol 4.1).
-
Dilute the sample further if necessary with the appropriate solvent for LC-MS or direct infusion.
-
Acquire the mass spectrum in positive ion mode.
-
Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the neutral mass of the peptide.
Data Interpretation: Calculate the theoretical average molecular weight of your target peptide. The observed mass from the MS analysis should match this theoretical value within an acceptable tolerance (typically < 0.5 Da for ESI-MS).
Example Mass Calculation:
-
Let's assume a target peptide Ac-Ala-Dap-Gly-NH2.
-
Calculate the monoisotopic mass of the cleaved peptide:
-
Acetyl group: 42.0106 Da
-
Alanine residue: 71.0371 Da
-
Diaminopropionic acid (Dap) residue: 88.0633 Da
-
Glycine residue: 57.0215 Da
-
C-terminal Amide: 15.0235 Da (from NH2 + H)
-
Total Theoretical Mass: 273.1560 Da
-
-
An observed mass of 273.15 Da would confirm successful incorporation. An observed mass corresponding to Ac-Ala-Gly-NH2 (185.0927 Da) would indicate a deletion.
Integrated Workflow and Troubleshooting
The power of this multi-modal approach lies in its ability to guide troubleshooting.
start [label="Kaiser Test after\nDap(Z-2-Cl) Coupling", shape=ellipse, fillcolor="#FBBC05"]; result [label="Result?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; negative [label="Negative (Yellow)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; positive [label="Positive (Blue)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed to next\nFmoc Deprotection", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; recouple [label="Action: Recouple\n(e.g., double couple, extend time)"]; retest [label="Retest with Kaiser", shape=ellipse, fillcolor="#FBBC05"]; still_positive [label="Still Positive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cap [label="Action: Cap unreacted amines\n(e.g., with Acetic Anhydride)"]; cleave_analyze [label="Perform Test Cleavage\nand LC-MS Analysis"]; check_reagents [label="Root Cause Analysis:\n- Check coupling reagents\n- Check AA quality\n- Consider difficult sequence", shape=note, fillcolor="#F1F3F4"];
start -> result; result -> negative [label="Pass"]; result -> positive [label="Fail"]; negative -> proceed; positive -> recouple; recouple -> retest; retest -> still_positive; still_positive -> cap [label="Yes"]; still_positive -> negative [label="No"]; cap -> proceed; recouple -> cleave_analyze [style=dotted, label="For optimization"]; cap -> cleave_analyze [style=dotted, label="For verification"]; still_positive -> check_reagents [style=dashed]; }
Figure 2: Decision flowchart for troubleshooting incomplete coupling.Troubleshooting Guide:
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Kaiser test is strongly positive. | 1. Insufficient coupling time due to steric hindrance. 2. Inactive coupling reagents (e.g., HBTU, HATU). 3. Aggregation of the peptide chain on the resin.[4] | 1. Recouple: Perform a second coupling step immediately. 2. Extend time: Increase coupling time to 4-6 hours or overnight. 3. Change reagents: Use fresh, high-quality coupling reagents. 4. Change solvent: Switch from DMF to NMP, which can help disrupt aggregation. |
| HPLC shows a significant deletion peak. | Coupling efficiency is low. | Optimize coupling conditions based on the suggestions above. Consider using a stronger activating agent or a different base (e.g., collidine instead of DIPEA). |
| MS shows correct mass, but HPLC purity is low. | The correct residue was incorporated, but side reactions may have occurred during synthesis or cleavage. | Review the entire synthesis protocol. Ensure proper scavengers were used during cleavage.[12] Check for potential aspartimide formation if Asp residues are present. |
Conclusion
The successful incorporation of sterically demanding amino acids like this compound is achievable with high fidelity when supported by a robust analytical monitoring strategy. By integrating the rapid, qualitative feedback of the Kaiser test with the quantitative power of RP-HPLC and the definitive verification of mass spectrometry, researchers can navigate the challenges of hindered couplings. This multi-modal approach provides a self-validating system that ensures the integrity of the peptide product, minimizes failed syntheses, and accelerates the development of complex, modified peptide therapeutics.
References
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Martinez, J. (2018). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. J. Vis. Exp. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]
-
Ismail, E. T., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2014). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
-
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Retrieved from [Link]
-
Kent, S. B. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH. Retrieved from [Link]
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Download Scientific Diagram. Retrieved from [Link]
-
Wu, Y., & Li, L. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 3. scienmag.com [scienmag.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Precision Engineering of Peptides: A Guide to Site-Specific Labeling Using Fmoc-Dap(Z-2-Cl)-OH
Introduction: The Imperative for Precision in Peptide Modification
In the landscape of peptide-based therapeutics and diagnostics, the ability to introduce specific modifications, such as fluorescent labels, imaging agents, or cytotoxic payloads, is paramount.[1] These modifications are instrumental in elucidating biological mechanisms, enhancing therapeutic efficacy, and enabling targeted drug delivery. The core challenge lies in achieving site-specific conjugation without compromising the peptide's structural integrity or biological activity. This necessitates a sophisticated strategy of orthogonal protection, where different functional groups are masked with protecting groups that can be selectively removed under distinct chemical conditions.[2][3]
This application note provides a comprehensive guide to the use of Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH), a specialized amino acid derivative designed for the precise introduction of labels and tags into peptides. The strategic advantage of this reagent lies in the 2-chlorobenzyloxycarbonyl (Z-2-Cl) protecting group on the side-chain amino group of diaminopropionic acid (Dap). This group is stable to the basic conditions used for the removal of the Nα-Fmoc group during standard solid-phase peptide synthesis (SPPS), as well as to the acidic conditions typically used for the cleavage of the peptide from the resin and the removal of many other side-chain protecting groups (e.g., tBu, Trt).[4][5] The Z-2-Cl group can be selectively cleaved on-resin using hydrogenolysis, revealing a primary amine on the peptide backbone that serves as a specific handle for conjugation.[2]
This guide will detail the chemical properties of this compound, provide step-by-step protocols for its incorporation into a peptide sequence, the selective on-resin deprotection of the Z-2-Cl group, and subsequent on-resin labeling of the exposed side-chain amine.
Chemical Profile of this compound
A thorough understanding of the chemical properties of this specialized amino acid is crucial for its effective application.
| Property | Value |
| Synonym | Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid |
| Molecular Formula | C₂₆H₂₃ClN₂O₆ |
| Molecular Weight | 494.93 g/mol |
| CAS Number | 180388-71-4 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) - Base labile |
| Side-Chain Protecting Group | Z-2-Cl (2-chlorobenzyloxycarbonyl) - Hydrogenolysis labile |
The Principle of Orthogonality: A Strategic Workflow
The use of this compound is a prime example of a three-dimensional orthogonal protection strategy in SPPS.[6] This allows for the sequential and selective deprotection of different functionalities within the peptide, enabling precise modifications.
Caption: Orthogonal workflow for site-specific peptide labeling.
Experimental Protocols
Protocol 1: Incorporation of this compound into the Peptide Sequence
This protocol outlines the standard procedure for coupling this compound during Fmoc-based SPPS.[7]
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with the preceding amino acid deprotected
-
Coupling reagent (e.g., HCTU, HATU, PyBOP)[8]
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Nα-Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection of the Fmoc group and coupling of the next amino acid in the sequence as per standard SPPS protocols.
Protocol 2: On-Resin Deprotection of the Z-2-Cl Group by Hydrogenolysis
This protocol describes the selective removal of the Z-2-Cl protecting group from the Dap side chain while the peptide is still attached to the resin. This procedure is adapted from solution-phase hydrogenolysis protocols.[2][9][10]
Materials:
-
Peptide-resin containing the Dap(Z-2-Cl) residue
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Formic acid
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as THF or MeOH in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Add Pd/C catalyst (an amount equal in mass to the peptide-resin) to the resin suspension.
-
Hydrogen Source: Carefully add 10% formic acid in MeOH or THF to the mixture. The formic acid serves as a hydrogen donor for transfer hydrogenolysis.
-
Reaction: Stir the suspension vigorously at room temperature under an inert atmosphere. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the deprotection is complete, carefully filter the resin to remove the Pd/C catalyst. A filter cannula or a syringe with a frit is recommended to avoid loss of resin.
-
Washing: Wash the resin extensively with the reaction solvent (MeOH or THF), followed by DCM and DMF to ensure complete removal of the catalyst and reaction byproducts. The resin is now ready for on-resin labeling.
Protocol 3: On-Resin Labeling of the Deprotected Dap Side Chain
This protocol provides a method for coupling a fluorescent dye to the newly exposed primary amine on the Dap side chain. The choice of coupling chemistry may depend on the specific label being introduced.[3][11]
Materials:
-
Peptide-resin with the deprotected Dap side chain
-
Carboxylic acid-functionalized fluorescent dye (e.g., 5(6)-Carboxyfluorescein (FAM), Rhodamine B)
-
Activating reagent (e.g., Pentafluorophenyl trifluoroacetate (PFP-TFA) for PFP ester formation, or HCTU/DIPEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure (using pre-activated PFP ester):
-
Dye Activation: In a separate vial, dissolve the carboxylic acid-functionalized dye (4 equivalents relative to resin loading) and PFP-TFA (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to react for 30 minutes to form the PFP ester.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF.
-
Labeling Reaction: Add the activated dye solution to the resin. The reaction can be expedited using microwave irradiation. Alternatively, agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete.
-
Monitoring: Monitor the labeling reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Washing: After complete labeling, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all unreacted dye and reagents.
-
Final Cleavage: The labeled peptide can now be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[6]
Workflow for On-Resin Labeling
Caption: Step-by-step on-resin labeling workflow.
Troubleshooting and Key Considerations
-
Incomplete Z-2-Cl Deprotection: If mass spectrometry analysis shows incomplete removal of the Z-2-Cl group, extend the hydrogenolysis reaction time or use a fresh batch of catalyst. Ensure vigorous stirring to maintain the resin and catalyst in suspension.
-
Low Labeling Efficiency: Inefficient labeling can be due to poor activation of the dye or steric hindrance on the resin. Using highly reactive activated esters like PFP esters can improve yields.[3] For sterically hindered sites, a longer spacer arm can be incorporated into the label.
-
Side Reactions during Labeling: The newly exposed primary amine is highly nucleophilic. Ensure that all subsequent couplings are performed with a sufficient excess of activated reagents to drive the reaction to completion and avoid side reactions.
-
Catalyst Poisoning: Certain amino acids, such as cysteine and methionine, can poison the palladium catalyst used in hydrogenolysis. If these residues are present in the peptide sequence, alternative deprotection strategies may need to be considered, or a higher catalyst loading may be required.
Conclusion
This compound is a powerful tool for the precision engineering of peptides. Its unique orthogonal protecting group strategy allows for the site-specific introduction of a reactive handle for the conjugation of a wide variety of labels and tags. By following the detailed protocols outlined in this application note, researchers can confidently incorporate this versatile building block into their peptide synthesis workflows, enabling the creation of sophisticated and highly functionalized peptide molecules for a broad range of applications in research, diagnostics, and drug development.
References
-
Aapptec. (n.d.). Removal of 2-Cl-Z. Technical Support Information Bulletin 1169. Retrieved from [Link]
-
van der Vliet, J. C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Dadwal, A., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Molecules, 28(13), 5038. Retrieved from [Link]
-
Popa, I., et al. (2011). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Protein and Peptide Letters, 18(3), 244-251. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. Retrieved from [Link]
-
ResearchGate. (n.d.). SPPS of Various Side Chain-Modified Peptides. Retrieved from [Link]
-
McCarthy, C., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 161(3), 834-843. Retrieved from [Link]
-
Neuland Labs. (n.d.). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]
-
Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2132. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
Sources
- 1. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Step-by-step guide to manual peptide synthesis with Fmoc-Dap(Z-2-Cl)-OH
An Application Guide to Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dap(Z-2-Cl)-OH
Abstract
This comprehensive application note provides a detailed, step-by-step guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid, or this compound. This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical success. The protocols cover all stages from resin preparation to final peptide purification and analysis, with a special focus on the unique considerations for the acid-labile 2-Cl-Z side-chain protecting group.
Introduction: The Power of Solid-Phase Synthesis and Unnatural Amino Acids
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, is the cornerstone of modern peptide chemistry.[1] It allows for the stepwise assembly of amino acids into a peptide chain that is covalently anchored to an insoluble polymer resin.[2] This methodology simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing of the resin.[2]
The most prevalent strategy in SPPS today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[1][3] The orthogonality of this strategy—where one class of protecting groups can be removed without affecting the other—is key to its success.[3]
The incorporation of non-proteinogenic or "unnatural" amino acids is a powerful tool for modulating the therapeutic properties of peptides, such as their stability, potency, and receptor selectivity.[4] Diamino acids, like 2,3-diaminopropionic acid (Dap), are particularly valuable as they provide an additional amino group on the side chain. This functional handle can be used to create branched or cyclic peptides, or to conjugate other molecules like fluorophores or drugs.[4]
Spotlight on this compound
This guide focuses on This compound , a derivative of diaminopropionic acid.
-
α-Amino Protection: The α-amino group is protected by the Fmoc group , which is removed at each cycle of the synthesis using a mild base, typically piperidine.[3]
-
Side-Chain Protection: The side-chain β-amino group is protected by a 2-chlorobenzyloxycarbonyl (Z-2-Cl) group . The chloro-substitution on the benzyl ring makes this protecting group more susceptible to acidolysis than the standard Z group. This increased acid lability allows for its removal under the same standard trifluoroacetic acid (TFA) conditions used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups, while potentially requiring shorter cleavage times.
Materials and Equipment
Reagents and Consumables
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5-1.0 mmol/g loading | Standard peptide synthesis suppliers |
| This compound | Synthesis Grade | Varies; source from chemical suppliers |
| Standard Fmoc-protected Amino Acids | Synthesis Grade | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (Amine-Free) | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS Grade or higher | Standard chemical suppliers |
| Piperidine | Reagent Grade | Standard chemical suppliers |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard chemical suppliers |
| HATU (or HCTU, HBTU) | Synthesis Grade | Standard peptide synthesis suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard chemical suppliers |
| Phenol | Crystal, Reagent Grade | Standard chemical suppliers |
| Diethyl Ether (Cold) | ACS Grade or higher | Standard chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | Standard chemical suppliers |
| Water | HPLC Grade / Deionized | Laboratory Supply |
| Kaiser Test Kit or Reagents | N/A | Standard peptide synthesis suppliers |
Equipment
-
Manual SPPS reaction vessel with a fritted glass filter
-
Shaker or vortexer for agitation
-
Solid addition funnel
-
Nitrogen line for bubbling and drying
-
Glassware (beakers, graduated cylinders, vials)
-
Analytical balance
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Protocol 1: Resin Preparation (Swelling)
Causality: The polystyrene resin must be fully swollen to allow reagents to penetrate the polymer matrix and react efficiently with the growing peptide chains.[5]
-
Weigh 100-200 mg of Rink Amide resin (assuming ~0.5-1.0 mmol/g loading to achieve 0.1 mmol scale) and place it into the reaction vessel.
-
Add ~10 mL of DMF.
-
Agitate the resin gently (e.g., on a shaker or by bubbling nitrogen) for at least 1 hour at room temperature.[5][6]
-
After swelling, drain the DMF through the filter.
Protocol 2: Initial Fmoc Deprotection
Causality: The Rink Amide resin comes with a pre-attached, Fmoc-protected linker. This Fmoc group must be removed to expose the free amine for coupling the first amino acid. The mechanism involves a base-catalyzed β-elimination.[3]
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[7]
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 15-20 minutes to ensure complete deprotection.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the cleaved Fmoc-adduct.[5]
Workflow: The Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Protocol 3: Amino Acid Coupling
Causality: The carboxylic acid of the incoming Fmoc-protected amino acid must be "activated" to react with the free amine on the resin. Coupling reagents like HATU form a highly reactive activated ester, facilitating rapid and efficient peptide bond formation.[8][9] DIPEA acts as an organic base to neutralize salts and facilitate the reaction.[9]
-
Activation Solution : In a separate vial, dissolve this compound (or any other Fmoc-amino acid for other cycles) (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in ~3 mL of DMF.
-
Let the activation mixture stand for 2-3 minutes.
-
Coupling Reaction : Add the activation solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 45-60 minutes at room temperature. Longer coupling times (up to several hours) may be needed for sterically hindered amino acids or as the peptide chain grows.[5]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
Mechanism: Peptide Bond Formation via HATU Activation
Caption: Activation and coupling steps in peptide bond formation.
Protocol 4: Monitoring Reaction Completion (Kaiser Test)
Causality: The Kaiser test (or Ninhydrin test) is a qualitative colorimetric assay to detect free primary amines. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) indicates that all amines have been coupled.[10]
-
Take a small sample of resin beads (~1-2 mg) after the post-coupling wash.
-
Wash the beads with ethanol and dry them.
-
Add 2-3 drops each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat at 100-120°C for 5 minutes.
-
Interpretation :
-
Blue/Purple Beads : Incomplete reaction. Recouple by repeating Protocol 3.
-
Yellow/Colorless Beads : Complete reaction. Proceed to the next deprotection step.
-
Protocol 5: Subsequent Synthesis Cycles
Repeat Protocol 2 (Deprotection) and Protocol 3 (Coupling) for each amino acid in your peptide sequence. Always perform a Kaiser test (Protocol 4) after each coupling step to ensure completion.
Protocol 6: Final Cleavage and Side-Chain Deprotection
Causality: A strong acid, TFA, is used to simultaneously cleave the peptide from the acid-labile Rink Amide linker and remove all acid-labile side-chain protecting groups (e.g., Boc, Trt, and the Z-2-Cl group).[11] Reactive carbocations are generated during this process, which can cause side reactions (e.g., alkylation of Trp). Scavengers are added to the cleavage cocktail to "trap" these carbocations.[12][13]
Cleavage Cocktail "Reagent K" [13][14]
| Component | Volume/Weight % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage & Deprotection Agent |
| Phenol | 5% | Scavenger; protects Tyr, Trp |
| Water | 5% | Scavenger; suppresses side reactions |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger; prevents Trp modification |
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF, followed by DCM (3 x 10 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator.[15]
-
Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, use 2-3 mL of the cocktail.
-
Add the cleavage cocktail to the dry resin in a suitable vial.
-
Stopper the vial and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2.5 hours .
-
Note on Z-2-Cl : Due to the higher acid lability of the 2-Cl-Z group, a shorter cleavage time is recommended initially. A small-scale trial cleavage monitored by HPLC is advised to determine the optimal time to ensure complete deprotection without causing degradation of sensitive residues.[12]
-
-
Filter the resin and collect the filtrate (containing the cleaved peptide) into a cold 50 mL centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
Protocol 7: Crude Peptide Precipitation and Isolation
-
To the TFA filtrate, add 10 volumes of cold diethyl ether. This will cause the peptide to precipitate.
-
Mix well and centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and dissolved protecting group fragments.[6]
-
After the final wash, dry the crude peptide pellet under vacuum.
Protocol 8: Peptide Purification and Analysis
Causality: The crude product contains the target peptide as well as deletion sequences and other impurities from the synthesis and cleavage steps. Reversed-phase HPLC (RP-HPLC) is used to purify the peptide based on its hydrophobicity.[16][17] Mass spectrometry is then used to confirm the identity of the purified peptide by verifying its molecular weight.[18]
-
Purification :
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).[6]
-
Purify the peptide using a preparative RP-HPLC system with a C18 column. Use a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).[19]
-
Collect fractions and analyze them using analytical HPLC to identify those containing the pure peptide.
-
-
Analysis and Characterization :
References
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu.
- Bio-Synthesis. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- UCI Department of Chemistry. (2020).
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- ResearchGate. (2025).
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Biovera. (2024).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- International Journal of Science and Research Archive. (2025).
- Peptide Sciences. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-862.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
- CDN Isotopes. Cleavage Cocktail Selection.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pepdoopeptides.com [pepdoopeptides.com]
- 17. researchgate.net [researchgate.net]
- 18. apexpeptidesupply.com [apexpeptidesupply.com]
- 19. biovera.com.au [biovera.com.au]
- 20. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Dap(Z-2-Cl)-OH
Welcome to the technical support resource for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the incorporation of Fmoc-Dap(Z-2-Cl)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Kaiser test is positive after coupling this compound. Why is the coupling incomplete?
Incomplete coupling of this compound is a common issue primarily rooted in steric hindrance. Several factors contribute to this difficulty:
-
Inherent Bulk: The diaminopropionic acid (Dap) backbone, combined with the large Nα-Fmoc protecting group and the bulky benzyloxycarbonyl (Z) side-chain protection (specifically the 2-chloro substituted version), creates significant steric congestion around the reactive carboxyl group.[1]
-
Growing Peptide Chain: As the peptide elongates on the solid support, it can adopt secondary structures or simply become crowded, physically obstructing the N-terminal amine's access to the activated amino acid. This phenomenon is often sequence-dependent.[2][3]
-
Suboptimal Activation: The energy barrier for the amide bond formation needs to be sufficiently lowered by the coupling reagent.[4] For sterically demanding amino acids, standard activation methods may not be potent enough to drive the reaction to completion in a typical timeframe.[1]
The combination of these factors slows the reaction kinetics, leading to unreacted free amines on the resin, which are detected by the Kaiser test.
Q2: How can I definitively confirm the extent of the coupling failure?
While the Kaiser test provides a rapid qualitative assessment (a blue/purple result indicates free primary amines), it can be subjective and may not detect very low levels of unreacted sites.[5] For a quantitative and unambiguous result, a test cleavage followed by HPLC and Mass Spectrometry analysis is the gold standard.
-
Sample Collection: After the coupling step and subsequent washing, carefully extract a small sample of the peptide-resin (approx. 2-5 mg) and dry it under vacuum.
-
Cleavage: Place the resin in a 1.5 mL microcentrifuge tube. Add 100-200 µL of a cleavage cocktail. A standard choice for acid-labile side-chain protecting groups is Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).[6]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin using a syringe filter or by carefully pipetting the liquid away from the resin beads. Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide, decant the ether, and allow the peptide pellet to air-dry.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by RP-HPLC. The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without the Dap residue) confirms incomplete coupling.
Q3: What are the most effective strategies to overcome the incomplete coupling of this compound?
Addressing this "difficult coupling" requires a multi-faceted approach that enhances reaction kinetics and disrupts unfavorable secondary structures.[7] The following strategies are presented in order of increasing intervention.
For sterically hindered amino acids, the choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often insufficient.[1] More potent onium salt-based reagents are required.
-
Mechanism of Action: Onium salts, such as HBTU, HATU, and COMU, react with the Fmoc-amino acid to form highly reactive O-acylisourea active esters.[8][9] Reagents based on HOAt (like HATU) are generally more reactive than their HOBt counterparts (like HBTU) due to the anchimeric assistance provided by the pyridine nitrogen, making them highly effective for hindered couplings.[9]
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
|---|---|---|---|---|
| DIC / HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with additive. | Often insufficient for hindered couplings; can form inactive N-acylurea byproduct.[8] |
| HBTU / TBTU | Aminium/Uronium Salt | High | Widely used, efficient for most sequences.[10] | Can cause guanidinylation of the N-terminus if used in excess.[9] |
| HATU / HCTU | Aminium/Uronium Salt | Very High | Superior for many difficult couplings; forms highly reactive OAt esters.[1][9] | Higher cost; potential for guanidinylation. |
| PyBOP / PyAOP | Phosphonium Salt | Very High | Excellent for hindered couplings and cyclizations; does not cause guanidinylation.[1][9] | Generates phosphine oxide byproducts. |
| COMU | Aminium/Uronium Salt | Very High | Reactivity comparable to HATU; byproducts are more water-soluble, aiding purification.[1][11] | Higher cost. |
If a potent coupling reagent is already in use, further optimization of the reaction environment is necessary.
-
Double Coupling: This is a highly effective and common strategy. After the initial coupling reaction (e.g., 1-2 hours), drain the reagents, wash the resin thoroughly with DMF, and then repeat the coupling step with a fresh solution of activated this compound.[12][13]
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[13] This allows the slow reaction more time to proceed to completion.
-
Increased Temperature: Elevating the temperature to 40-50°C can significantly increase the reaction rate.[12] However, this should be done with caution, as higher temperatures can also increase the risk of side reactions, such as racemization.
In cases of severe on-resin aggregation, which can cause both poor coupling and incomplete Fmoc deprotection, more advanced methods may be needed.[3]
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures (β-sheets) that cause aggregation.
-
Solvent Choice: While DMF is the standard, using N-Methyl-2-pyrrolidone (NMP) can be beneficial as its higher boiling point and different polarity can improve solvation and disrupt aggregation.
Q4: What is a recommended, robust protocol for coupling this compound?
This optimized protocol incorporates a powerful coupling reagent and extended reaction time to maximize success.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (negative Kaiser test after deprotection) and the resin is well-swollen in DMF.
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve:
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
Dissolve in a minimal volume of DMF.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq.) to the reagent mixture. Allow to pre-activate for 1-2 minutes. The use of the weaker base collidine is sometimes recommended to minimize potential racemization.[8]
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction mixture at room temperature for a minimum of 4 hours.
-
Monitoring: Perform a Kaiser test.[14] If the test is negative (yellow/colorless beads), proceed to the washing step. If it remains positive (blue beads), perform a second coupling (double coupling) by repeating steps 2-4.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[6]
Visual Guides
The Challenge of Steric Hindrance
Caption: Steric hindrance preventing the coupling of this compound.
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- BenchChem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Royal Society of Chemistry. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PubMed. (n.d.). SPPS of difficult sequences.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed. (1994, January). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.
- PubMed. (n.d.).
- PubMed. (1992, May-June). The myth of coupling reagents. Peptide Research, 5(3), 134–139.
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- UCI Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (2014, November 30).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis.
- ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides.
- ChemPep. (n.d.). Fmoc-Dap(Z)-OH.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- BenchChem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-L-Dap(Pentynoyl)-OH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Fmoc-Dap-OH.
- BenchChem. (n.d.). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH.
- Advanced ChemTech. (n.d.). Dde-Dap(Fmoc)-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing impurities in Fmoc-Dap(Z-2-Cl)-OH synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of Fmoc-Dap(Z-2-Cl)-OH. This resource is designed to provide in-depth troubleshooting guidance, address frequently asked questions, and offer detailed experimental protocols to assist you in identifying and minimizing impurities in your synthesis. As your virtual Senior Application Scientist, this guide will walk you through the causality behind experimental choices, ensuring technical accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound from L-2,3-diaminopropionic acid hydrochloride involves a two-step protection strategy. First, the β-amino group is selectively protected with the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group. This is followed by the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The orthogonality of these protecting groups is crucial for its application in solid-phase peptide synthesis (SPPS).
Q2: What are the most common impurities I should expect in my this compound synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Di-protected Species: Impurities where both amino groups are protected by the same group (e.g., di-Fmoc or di-Z-2-Cl).
-
Isomeric Impurities: Incorrect protection of the α-amino group with Z-2-Cl and the β-amino group with Fmoc.
-
Over-alkylation Products: Reaction of the protecting group with other nucleophilic sites.
-
Unreacted Starting Material: Residual L-2,3-diaminopropionic acid or the mono-protected intermediate.
-
Byproducts from Reagents: Impurities originating from the decomposition or side reactions of the protecting group reagents (e.g., Fmoc-OSu or 2-chlorobenzyl chloroformate). This can include β-alanine derivatives.[1][2][3]
Q3: How do these impurities affect my downstream solid-phase peptide synthesis (SPPS)?
Impurities in your this compound raw material can have significant downstream consequences:
-
Truncated Peptides: Caused by impurities that can act as capping agents, such as residual acetic acid.[3]
-
Deletion Sequences: Resulting from incomplete coupling due to lower purity of the building block.
-
Insertion Sequences: Dipeptide impurities can lead to the incorporation of an extra amino acid.[1][4] Similarly, β-alanine impurities can cause the insertion of an unwanted residue.[2][3]
-
Difficult Purification: A complex impurity profile in the building block will translate to a more challenging purification of the final peptide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptom: The overall yield of this compound after both protection steps is significantly lower than expected.
| Possible Cause | Explanation | Recommended Solution |
| Incomplete first protection (Z-2-Cl) | The selective protection of the β-amino group is crucial. If this reaction is incomplete, the subsequent Fmoc protection will yield a mixture of products, reducing the final yield of the desired compound. | Monitor the first protection step closely using TLC or LC-MS to ensure complete consumption of the starting L-2,3-diaminopropionic acid. Consider adjusting reaction time, temperature, or stoichiometry of the 2-chlorobenzyl chloroformate. |
| Side reactions during Fmoc protection | The Fmoc protecting agent (e.g., Fmoc-OSu) can react with the already formed mono-protected product to form dipeptides or other byproducts.[1][4] | Add the Fmoc-OSu reagent slowly and at a controlled temperature (e.g., 0-5 °C) to minimize side reactions. Ensure the pH of the reaction mixture is maintained in the optimal range for N-protection. |
| Loss during workup and purification | The product may be lost during extraction or chromatography steps. | Optimize the extraction procedure by ensuring the correct pH for phase separation. For column chromatography, select an appropriate solvent system that provides good separation between the product and impurities. |
Issue 2: Presence of a Significant Amount of Di-Fmoc Impurity
Symptom: HPLC or LC-MS analysis shows a significant peak corresponding to the di-Fmoc protected diaminopropionic acid.
| Possible Cause | Explanation | Recommended Solution |
| Non-selective Fmoc protection | If the first protection step with Z-2-Cl is not complete, the free α-amino group of the starting material will also be protected by the Fmoc group, leading to the di-Fmoc derivative of diaminopropionic acid. | Ensure the complete and selective protection of the β-amino group with the Z-2-Cl group before proceeding to the Fmoc protection step. Purify the mono-Z-2-Cl protected intermediate if necessary. |
| Use of excess Fmoc-OSu | A large excess of the Fmoc-OSu reagent can lead to the slow protection of the less reactive amino group, resulting in the di-Fmoc product. | Use a controlled stoichiometry of Fmoc-OSu (e.g., 1.05-1.1 equivalents). Monitor the reaction progress to stop it once the desired mono-Fmoc product is predominantly formed. |
Issue 3: Identification of an Unexpected Peak with a Mass of +156 Da in the Final Peptide
Symptom: During the use of the synthesized this compound in SPPS, an impurity with a mass increase of 156 Da is observed in the final peptide.
| Possible Cause | Explanation | Recommended Solution |
| β-alanine impurity | Your this compound raw material may be contaminated with Fmoc-β-Ala-OH. This is a known impurity that can arise during the manufacturing of Fmoc-amino acids.[2][3] The mass of a β-alanine residue is 71 Da, but the Fmoc group has a mass of 222 Da. A +156 Da mass difference in the final peptide is often indicative of a β-alanine insertion. | Use high-purity this compound with specified low levels of β-alanine impurities. Screen your synthesized building block for the presence of Fmoc-β-Ala-OH using a suitable analytical method like LC-MS.[3] |
Experimental Protocols
Protocol 1: Synthesis of Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid
This protocol describes the selective protection of the β-amino group of L-2,3-diaminopropionic acid.
-
Dissolution: Dissolve L-2,3-diaminopropionic acid hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9.5-10.0 with a suitable base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino groups.
-
Protection: Cool the solution to 0-5 °C in an ice bath. Add 2-chlorobenzyl chloroformate dropwise while vigorously stirring and maintaining the pH.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol outlines the protection of the α-amino group of the mono-protected intermediate.
-
Dissolution: Dissolve the Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid in a mixture of dioxane and water.
-
Basification: Adjust the pH to 9.0-9.5 with a suitable base.
-
Fmoc Protection: Cool the solution to 0-5 °C. Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, acidify the solution to pH 2-3 and extract the product with ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. The final product should be purified by column chromatography on silica gel to remove any remaining impurities.
Protocol 3: Analytical HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of the final this compound product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B.
Visualizing the Synthesis and Potential Pitfalls
References
- Giraud, M., Cavelier, F., & Martinez, J. (2006). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Journal of Peptide Science, 12(3), 235-243.
Sources
Technical Support Center: Navigating Challenges in the Deprotection of the 2-Cl-Z Group
Welcome to the technical support center for the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting group. The 2-Cl-Z group is a valuable tool in peptide synthesis and organic chemistry for the protection of amine functionalities, particularly the side chains of lysine and ornithine.[1] Its increased acid stability compared to the standard benzyloxycarbonyl (Z or Cbz) group makes it advantageous in certain synthetic strategies.[2][3] However, its removal can present unique challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of 2-Cl-Z deprotection and ensure the successful synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the deprotection of the 2-Cl-Z group in a question-and-answer format, providing field-proven insights and actionable solutions.
Question 1: My catalytic hydrogenation for 2-Cl-Z deprotection is sluggish or incomplete. What's going wrong?
Answer: This is a frequent challenge. Several factors can impede the efficiency of catalytic hydrogenolysis.
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds.[4][5] If your peptide sequence contains methionine or cysteine, or if there are residual sulfur-containing reagents from previous steps, the catalyst's activity can be significantly reduced.
-
Solution:
-
Increase Catalyst Loading: Use a higher weight percentage of the Pd/C catalyst relative to your substrate.
-
Use Fresh Catalyst: Ensure your palladium on carbon (Pd/C) is fresh and active.
-
Alternative Catalysts: In some cases, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) may be more effective.
-
Alternative Deprotection: If sulfur is present in your molecule, consider a deprotection method that is not susceptible to catalyst poisoning, such as strong acid cleavage.[4][5]
-
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for more sterically hindered or challenging substrates.
-
Solution: If your equipment allows, increase the hydrogen pressure. Even a moderate increase can significantly accelerate the reaction rate.
-
-
Poor Mass Transfer: The three-phase reaction (solid catalyst, liquid substrate solution, hydrogen gas) requires efficient mixing for the reaction to proceed.
-
Solution: Ensure vigorous stirring or agitation to maintain a good suspension of the catalyst and facilitate the dissolution of hydrogen gas in the solvent.
-
-
Substrate Solubility: If your protected peptide has poor solubility in the reaction solvent, it can limit its access to the catalyst surface.
-
Solution: Optimize the solvent system. Mixtures of methanol, ethanol, or isopropanol with acetic acid or formic acid are often effective. For instance, dissolving the peptide in 10% formic acid in methanol is a common starting point.[1]
-
Question 2: I'm observing unintended reduction of other functional groups in my molecule during 2-Cl-Z deprotection. How can I improve selectivity?
Answer: The non-selective reduction of other sensitive functional groups is a known drawback of catalytic hydrogenation.
-
Competing Reductions: Functional groups such as nitro groups, double or triple bonds, other benzyl ethers, and some aromatic systems can be reduced under standard hydrogenation conditions.[4]
-
Solution: Transfer Hydrogenolysis: This is often a milder and more selective method. Instead of hydrogen gas, a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene is used in the presence of the Pd/C catalyst.[4] This method can often spare other reducible groups.
-
-
Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of less reactive functionalities.
-
Solution: Carefully monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Question 3: My peptide contains acid-sensitive groups. Which 2-Cl-Z deprotection method should I use?
Answer: For substrates with acid-sensitive functionalities (e.g., Boc or trityl groups), strong acid cleavage is not a viable option.[6]
-
Orthogonal Deprotection Strategy: The key is to choose a deprotection method that is "orthogonal" to the other protecting groups present in your molecule, meaning the conditions for removing one group will not affect the others.[6]
Frequently Asked Questions (FAQs)
-
What is the primary advantage of the 2-Cl-Z group over the standard Z (Cbz) group? The electron-withdrawing chlorine atom on the benzyl ring makes the 2-Cl-Z group more stable to acidic conditions than the standard Z group.[2][3] This increased stability can be beneficial in syntheses where other protecting groups are removed with mild acid.
-
What are the standard methods for removing the 2-Cl-Z group? The two most common methods are:
-
Catalytic Hydrogenolysis: Using hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst (e.g., Pd/C).[1][9]
-
Strong Acid Cleavage: Using strong acids such as liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in trifluoroacetic acid (HBr/TFA).[1][10]
-
-
How can I monitor the progress of the deprotection reaction? The reaction progress can be monitored by TLC, looking for the disappearance of the starting material and the appearance of the product spot. LC-MS is also a powerful tool to confirm the mass of the deprotected product.
-
Are there any safety concerns with 2-Cl-Z deprotection? Yes. When using catalytic hydrogenation, the palladium on carbon catalyst can be pyrophoric, especially after filtration when it is dry and exposed to air.[4] It is crucial to keep the catalyst wet with solvent or water during handling and disposal. Strong acids like HF and TFMSA are extremely corrosive and toxic and require specialized equipment and handling procedures.
Visualized Workflows and Mechanisms
Deprotection Mechanism via Catalytic Hydrogenolysis
The diagram below illustrates the generally accepted mechanism for the removal of the 2-Cl-Z group by catalytic hydrogenolysis. The reaction proceeds on the surface of the palladium catalyst, where hydrogen is reductively added across the carbon-oxygen bond of the benzyl group, releasing the free amine, toluene, and carbon dioxide.
Caption: Mechanism of 2-Cl-Z deprotection by catalytic hydrogenolysis.
Troubleshooting Workflow for 2-Cl-Z Deprotection
This workflow provides a logical path to diagnose and resolve common issues during the deprotection process.
Caption: Troubleshooting workflow for 2-Cl-Z deprotection.
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for your specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Catalytic Hydrogenolysis
This method is suitable for many substrates that are not sensitive to catalyst poisoning.
-
Preparation: Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., methanol, ethanol, or 10% formic acid in methanol) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 10-20% by weight of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst on the filter paper with water before disposal.[4]
-
Workup: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified as needed.
Protocol 2: Transfer Hydrogenolysis
This is a milder alternative, particularly useful for substrates with other reducible functional groups.[4]
-
Preparation: Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add 10-20% by weight of 10% Pd/C.
-
Hydrogen Donor: Add 5-10 equivalents of a hydrogen donor, such as ammonium formate or formic acid.
-
Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40 °C).
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
Protocol 3: Strong Acid Cleavage with HBr/TFA
This method is used when hydrogenolysis is not feasible, for example, due to catalyst poisoning. It is only suitable for peptides without other acid-labile protecting groups.
-
Preparation: Place the dried peptide resin or protected peptide in a round-bottom flask.
-
Cleavage Cocktail: Prepare a cleavage cocktail, for example, 33% HBr in acetic acid, often used in conjunction with trifluoroacetic acid (TFA) and scavengers like thioanisole to trap reactive carbocations.
-
Reaction: Add the cleavage cocktail to the substrate and stir at room temperature for the recommended time (typically 60-90 minutes).[10]
-
Workup: After the reaction is complete, the peptide is typically precipitated by adding cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried under vacuum.
Comparative Summary of Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; high yield; clean byproducts (toluene, CO₂). | Catalyst poisoning by sulfur; can reduce other functional groups.[4][5] |
| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C | Often more selective than standard hydrogenation; avoids use of flammable H₂ gas. | May require heating; can still be affected by catalyst poisoning. |
| Strong Acid Cleavage | HF, TFMSA, HBr/TFA | Effective for sulfur-containing peptides; rapid deprotection. | Harsh conditions; cleaves many other protecting groups; requires special handling and equipment.[10] |
References
-
Aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
-
Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559.
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
-
Protection Reactions - Wiley-VCH.
-
K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Merck Millipore. Protection/Deprotection Reagents.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
Organic Chemistry Portal. Protecting Groups.
-
Wikipedia. Benzyl chloroformate.
-
Turunen, B. J., & Georg, G. I. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry, 71(18), 6967–6970.
-
Park, J., & Lee, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Catalysts, 12(10), 1185.
-
BenchChem. Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
BenchChem. Technical Support Center: Optimization of Cbz Deprotection.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
-
Org Lett. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Cleavage from Resin.
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Purification of Crude Peptides Containing the Dap(Z-2-Cl) Residue
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude synthetic peptides incorporating the 2,3-diaminopropionic acid residue with a 2-chlorobenzyloxycarbonyl (Z-2-Cl) protecting group on the side chain amine, denoted as Dap(Z-2-Cl). The presence of this bulky and hydrophobic moiety introduces specific challenges to standard purification protocols. This resource is designed to equip you with the knowledge to anticipate these challenges and implement effective solutions.
I. Understanding the Challenge: The Physicochemical Impact of Dap(Z-2-Cl)
The Dap(Z-2-Cl) residue significantly influences the behavior of a peptide during purification, primarily due to the physicochemical properties of the Z-2-Cl group.
-
Increased Hydrophobicity: The 2-chlorobenzyl portion of the protecting group is highly hydrophobic. This dramatically increases the overall hydrophobicity of the peptide, leading to stronger interactions with reversed-phase chromatography media.[1][2][3] Consequently, peptides containing Dap(Z-2-Cl) will have significantly longer retention times compared to their unprotected or less hydrophobic counterparts.[4]
-
Potential for Aggregation: Highly hydrophobic peptides have a tendency to aggregate, especially at high concentrations.[1][5] This can lead to poor solubility in aqueous buffers, precipitation on the column, and the appearance of broad or tailing peaks in the chromatogram.
-
Stability Considerations: The Z-group (benzyloxycarbonyl) is generally stable under the acidic conditions of typical reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases (e.g., 0.1% trifluoroacetic acid - TFA).[6][7][8] However, prolonged exposure to strong acids or high temperatures should be avoided to prevent premature deprotection.
This guide will address the practical implications of these properties and provide strategies to achieve high-purity Dap(Z-2-Cl) containing peptides.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address problems you may encounter during the purification of your Dap(Z-2-Cl) peptide.
Question 1: My peptide is not dissolving in the initial mobile phase (e.g., aqueous buffer with 0.1% TFA). What should I do?
Answer:
This is a common issue for hydrophobic peptides.[1][4] Here’s a systematic approach to improving solubility:
-
Start with a Stronger Organic Solvent: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent in which it is soluble, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hexafluoroisopropanol (HFIP).[9] Once dissolved, gradually add your initial mobile phase (aqueous buffer) to the peptide solution. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.
-
Incorporate Organic Modifiers in the Sample Solvent: If the peptide precipitates upon dilution with the aqueous mobile phase, try preparing your sample in a mixture that more closely resembles the starting conditions of your HPLC gradient but with a slightly higher organic content. For example, a mixture of 5-10% acetonitrile in your aqueous buffer might be sufficient to maintain solubility.
-
Consider Alternative Solvents: For extremely hydrophobic peptides, n-propanol can be a more effective solubilizing agent than acetonitrile.[4] You can try dissolving the peptide in a mixture containing n-propanol.
Question 2: I'm observing a very broad or tailing peak for my target peptide. How can I improve the peak shape?
Answer:
Poor peak shape is often a result of on-column aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions.
-
Optimize the Gradient: A shallow gradient is often beneficial for separating closely related impurities from the main peak.[10] Try decreasing the gradient slope around the expected elution time of your peptide. For example, instead of a 1% per minute increase in organic solvent, try 0.5% or even 0.2% per minute.
-
Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the peptide's stability at higher temperatures.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to or adding n-propanol to the mobile phase.[4] This can alter the selectivity and sometimes improve peak symmetry for hydrophobic peptides.
-
Check for Column Overload: Injecting too much crude peptide can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Question 3: My peptide seems to be irreversibly stuck on the C18 column. How can I elute it?
Answer:
The high hydrophobicity of the Dap(Z-2-Cl) residue can cause very strong binding to the stationary phase.[1]
-
Use a Stronger Elution Solvent: If a high concentration of acetonitrile is not sufficient to elute the peptide, try a stronger solvent like n-propanol or isopropanol. You can run a steep gradient up to 100% of this stronger solvent.
-
Employ a C8 or C4 Column: For very hydrophobic peptides, a stationary phase with a shorter alkyl chain (C8) or even a C4 column can reduce the hydrophobic interactions, allowing for elution at a lower organic solvent concentration.[10]
-
Post-Run Column Cleaning: After each run with a highly hydrophobic peptide, it is crucial to perform a thorough column wash with a strong solvent to remove any adsorbed material. This can prevent carryover and "ghost peaks" in subsequent runs.[4]
Question 4: I see multiple peaks in my chromatogram with the same mass as my target peptide. What could they be?
Answer:
Peptides can exist as different isomers or conformers that may separate under HPLC conditions.
-
Diastereomers: If any chiral centers in your peptide have undergone racemization during synthesis, you may be observing diastereomers. These can often be separated by RP-HPLC.
-
Conformational Isomers: Some peptides can exist in different stable conformations that have different retention times. Increasing the column temperature can sometimes help to coalesce these peaks into a single, sharper peak.
-
Oxidation: If your peptide sequence contains methionine, tryptophan, or cysteine, these residues are susceptible to oxidation, which results in a mass increase of +16 Da per oxygen atom. While the mass difference is detectable by mass spectrometry, oxidized and non-oxidized forms can sometimes co-elute or have very similar retention times.
Question 5: My mass spectrometry results show a peak with a mass corresponding to the loss of the Z-2-Cl group. Why is this happening?
Answer:
While the Z-group is generally stable to the acidic conditions of RP-HPLC, some degree of deprotection can occur, especially with prolonged exposure or if the mobile phase is inadvertently too acidic.
-
Minimize Residence Time: Use a faster flow rate or a shorter gradient to minimize the time the peptide is exposed to the acidic mobile phase on the column.
-
Check Mobile Phase pH: Ensure your TFA concentration is accurate (typically 0.1%). Using a higher concentration can increase the rate of deprotection.
-
In-source Fragmentation: In some cases, labile protecting groups can be cleaved in the ion source of the mass spectrometer. This is an artifact of the analysis and not necessarily indicative of a problem with the purification itself.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting gradient for purifying a Dap(Z-2-Cl) containing peptide?
A1: A good starting point for a hydrophobic peptide is a broad scouting gradient, for example, 5% to 95% acetonitrile (with 0.1% TFA) over 30-40 minutes. Based on the retention time of your target peptide in this initial run, you can then design a more focused, shallower gradient for optimal separation.
Q2: Should I use a specific type of C18 column?
A2: For peptides, it is generally recommended to use a column with a pore size of at least 300 Å to allow for better access of the peptide to the stationary phase. A C8 or C4 column can be a good alternative for very hydrophobic peptides.[10]
Q3: What are the expected impurities in my crude Dap(Z-2-Cl) peptide sample?
A3: Besides the target peptide, your crude sample will likely contain various impurities arising from the solid-phase peptide synthesis (SPPS) process.[11][12] These can include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected sequences: Peptides still carrying other protecting groups from the synthesis.
-
Reagents and scavengers: Residual chemicals from the cleavage and deprotection steps.
Q4: How can I confirm the identity of my purified peptide?
A4: The most reliable method for confirming the identity of your peptide is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[13][14] This will provide the molecular weight of your peptide, which you can compare to the theoretical mass. For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting fragment ions.[14][15]
IV. Experimental Protocol: Standard RP-HPLC Purification
This protocol provides a general starting point for the purification of a crude Dap(Z-2-Cl) containing peptide.
1. Materials:
- Crude Dap(Z-2-Cl) peptide, lyophilized
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 300 Å pore size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
3. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a small amount of Mobile Phase B).
- Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (typically 1-10 mg/mL, depending on column size and loading capacity).
- Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
- Flow Rate: Dependent on the column diameter (refer to manufacturer's guidelines).
- Detection: 220 nm and 280 nm (if the peptide contains Trp or Tyr).
- Column Temperature: 30-40 °C.
- Gradient Program (Scouting Run):
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B
- 40-45 min: 95% to 5% B (linear gradient)
- 45-50 min: 5% B (re-equilibration)
- Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak and the leading and tailing edges.
5. Analysis of Fractions:
- Analyze the collected fractions by analytical RP-HPLC and LC-MS to determine the purity and identity of the peptide in each fraction.
6. Pooling and Lyophilization:
- Pool the fractions containing the peptide at the desired purity.
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
V. Data Presentation and Visualization
Table 1: Troubleshooting Summary for Dap(Z-2-Cl) Peptide Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | High hydrophobicity of the peptide | Dissolve in a strong organic solvent first (DMSO, DMF); use a sample solvent with a higher organic content. |
| Broad/Tailing Peaks | On-column aggregation, slow kinetics | Decrease gradient slope; increase column temperature; try n-propanol as a mobile phase modifier. |
| Peptide Stuck on Column | Strong hydrophobic interactions | Use a stronger elution solvent (n-propanol, isopropanol); switch to a C8 or C4 column. |
| Multiple Peaks (Same Mass) | Diastereomers, conformational isomers | Optimize gradient and temperature; be aware of potential for conformers. |
| Premature Deprotection | Prolonged exposure to acid | Minimize run time; verify TFA concentration; consider in-source fragmentation in MS. |
Diagram 1: General Workflow for Dap(Z-2-Cl) Peptide Purification
Caption: Workflow for the purification of Dap(Z-2-Cl) peptides.
VI. References
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?Link
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Link
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Link
-
ResearchGate. (2021). Peptide purification using HPLC?Link
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Link
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Link
-
Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Link
-
Beilstein Journal of Organic Chemistry. (2019). Tuning the stability of alkoxyisopropyl protection groups. Link
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Link
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Link
-
Organic Chemistry Portal. (n.d.). Protective Groups. Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Related impurities in peptide medicines. Link
-
W. R. Grace & Co. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Link
-
K. C. Nicolaou Laboratory, Scripps Research. (n.d.). Protecting Groups. Link
-
Biochemistry. (2007). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Link
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Link
-
Molecules. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Link
-
Wikipedia. (n.d.). Protecting group. Link
-
Thieme. (n.d.). 2 Protection of Functional Groups. Link
-
Macromolecules. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. Link
-
Innovagen. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Link
-
Sigma-Aldrich. (n.d.). Peptide Impurities. Link
-
Chemistry LibreTexts. (2019). B2. Sequence Determination Using Mass Spectrometry. Link
-
Comptes Rendus Chimie. (2010). Novel protecting groups in carbohydrate chemistry. Link
-
Medicilon. (2023). Classification of Impurities in Synthetic Peptide Drugs. Link
-
TCI Chemicals. (n.d.). Protecting Agents. Link
-
Protein Science. (2002). Defining the minimum size of a hydrophobic cluster in two-stranded α-helical coiled-coils: Effects on protein stability. Link
-
FDA. (2022). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. Link
-
Thermo Fisher Scientific. (n.d.). and Z-Ions of Peptides and Proteins Generated Simultaneously by MALDI In-Source Decay. Link
-
NPTEL. (n.d.). Protecting groups in organic synthesis + H2O. Link
-
Journal of Proteome Research. (2020). Mass Spectrometry-Based Identification of MHC-Associated Peptides. Link
-
ResearchGate. (2025). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects | Request PDF. Link
-
BMC Bioinformatics. (2008). Peptide charge state determination of tandem mass spectra from low-resolution collision induced dissociation. Link
Sources
- 1. genscript.com [genscript.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 4. nestgrp.com [nestgrp.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-Dap(Z-2-Cl)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically demanding amino acid derivative, Fmoc-Dap(Z-2-Cl)-OH, into their peptide synthesis workflows. Due to the bulky nature of both the fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and the 2-chlorobenzyloxycarbonyl (Z-2-Cl) side-chain protecting group, significant steric hindrance can impede coupling efficiency.[1] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
I. The Challenge: Understanding Steric Hindrance in this compound Coupling
This compound is a derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid used to introduce specific functionalities or structural constraints into peptides.[2][3] The steric bulk arises from two sources:
-
The Fmoc Group: A large, planar aromatic system on the α-amino group.
-
The Z-2-Cl Group: A substituted benzyl carbamate on the β-amino side chain. The ortho-chloro substituent on the benzyl ring further restricts rotation and increases the steric profile compared to a standard Z-group.
This combination creates a crowded environment around the carboxylic acid, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack the activated carboxyl group, often leading to incomplete or failed coupling reactions.[4]
II. Troubleshooting Guide for Inefficient Coupling
Low coupling yields are the most common issue when working with sterically hindered amino acids. The following table outlines potential causes and actionable solutions to enhance reaction efficiency.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Coupling (Positive Kaiser Test) | 1. Insufficient Activation: The activating agent is not powerful enough to overcome the steric hindrance and form the active ester intermediate. 2. Steric Clash: The activated amino acid cannot physically approach the N-terminal amine of the peptide chain due to spatial crowding. 3. Reagent Degradation: Coupling reagents or additives have lost activity due to age or improper storage. | 1. Change Coupling Reagent: Switch to a more potent uronium/aminium or phosphonium salt-based reagent like HATU, HCTU, or PyAOP. These reagents form highly reactive intermediates that can accelerate the coupling of hindered amino acids.[4] 2. Optimize Additives: Ensure the use of an appropriate additive. Oxyma Pure® is a highly recommended, non-explosive alternative to HOBt that enhances reactivity and minimizes racemization.[5][6][7] 3. Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours) to allow the reaction to proceed to completion. 4. Perform a Double Couple: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of activated this compound. 5. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 3 eq. to 5 eq.). |
| Formation of Side Products | 1. Racemization: Loss of stereochemical integrity at the α-carbon, often promoted by strong bases or extended activation times. 2. N-Acylurea Formation: A common side reaction with carbodiimide reagents (e.g., DIC, DCC) where the O-acylisourea intermediate rearranges into an unreactive N-acylurea.[8] | 1. Use Racemization Suppressants: Additives like Oxyma Pure or HOBt are crucial for minimizing racemization by rapidly converting the initial active intermediate into a more stable active ester.[8][9] 2. Control Base Exposure: Use a hindered base like N,N-diisopropylethylamine (DIPEA) and use the minimum equivalents necessary. Avoid pre-activation times longer than a few minutes before adding the mixture to the resin. 3. Avoid Carbodiimides Alone: For such a hindered amino acid, it is strongly recommended to use carbodiimides only in the presence of an additive like Oxyma Pure to prevent N-acylurea formation.[5] |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking access to the N-terminus. | 1. Use "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 can help disrupt secondary structures and improve solvation. 2. Microwave-Assisted Synthesis: Microwave energy can efficiently drive difficult couplings to completion by disrupting aggregation and increasing reaction kinetics.[10] |
III. Frequently Asked Questions (FAQs)
Q1: Why are standard carbodiimide coupling methods like DIC/HOBt often insufficient for this compound? A1: Carbodiimides like DIC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] While effective, this intermediate is susceptible to a debilitating side reaction: rearrangement to a stable, unreactive N-acylurea, which terminates the coupling.[8][12] Furthermore, the steric bulk of this compound slows down the desired nucleophilic attack from the peptide amine, giving the rearrangement side reaction more time to occur. Additives like HOBt or Oxyma Pure are essential as they quickly trap the O-acylisourea to form a more stable active ester, but for extremely hindered cases, even this may not be efficient enough.[5]
Q2: What makes uronium/aminium salt reagents like HATU or HCTU more effective in this context? A2: Uronium/aminium salts like HATU function via a different mechanism. In the presence of a base, they react with the amino acid to form an O-acylisouronium intermediate, which is essentially a highly reactive active ester.[13] These reagents are generally more potent and faster-acting than carbodiimide/additive mixtures, making them the preferred choice for sterically demanding couplings.[14] COMU, which incorporates the Oxyma moiety directly into its structure, is another excellent and safer alternative to benzotriazole-based reagents.[7]
Q3: Can I use elevated temperatures to improve coupling efficiency? A3: Yes, but with caution. Increasing the temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier and can be very effective, especially in automated microwave synthesizers.[10] However, elevated temperatures can also increase the risk of racemization, especially for sensitive amino acids. If you choose to use heat, it is critical to use a high-quality racemization suppressant like Oxyma Pure and to minimize the reaction time as much as possible.
Q4: Is it necessary to protect the side-chain amino group of Dap? A4: Absolutely. If the β-amino group on the Dap side chain is unprotected, it will compete with the N-terminal amine of the growing peptide chain during the coupling step. This will lead to a mixture of products, including branched peptides and chain termination, making purification nearly impossible.[1] The Z-2-Cl group is an orthogonal protecting group that is stable to the basic conditions used for Fmoc removal but can be cleaved later using strong acid (e.g., TFA during final cleavage) or hydrogenolysis.[15]
IV. Visualizing the Coupling Challenge and Solution Workflow
The following diagrams illustrate the steric hindrance problem and a logical workflow for troubleshooting.
Caption: Steric shields from Fmoc and Z-2-Cl groups block the amine.
Caption: A decision workflow for troubleshooting failed couplings.
V. Recommended Experimental Protocol: High-Efficiency Coupling
This protocol for manual solid-phase peptide synthesis (SPPS) is optimized for incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, peptide-synthesis-grade N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
If starting a new synthesis, perform the initial Fmoc deprotection of the resin. For an ongoing synthesis, proceed to the deprotection of the N-terminal Fmoc group of the growing peptide chain.
-
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate, clean vial, dissolve this compound (4 eq. relative to resin loading) and HCTU (3.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the activation mixture.
-
Vortex the mixture for 1-2 minutes. Do not let the activation proceed for longer than 5 minutes before adding to the resin.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature.
-
-
Monitoring and Post-Coupling Wash:
-
Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.
-
If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
-
If the test is positive (beads are blue/purple): The coupling is incomplete. Drain the reaction solution and perform a "double couple" by repeating steps 3 and 4. If the coupling remains incomplete, consider moving to a more potent reagent like PyAOP or employing microwave heating on the next attempt.
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
If a small amount of unreacted amine remains after a double couple, it is advisable to cap these sites to prevent the formation of deletion sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
References
-
Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Isidro-Llobet, A., et al. (2009). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Al-Warhi, T., et al. (2012). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilunbio.com. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Bio.classes.ucsc.edu. [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH. Myskinrecipes.com. [Link]
-
Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic-chemistry.org. [Link]
-
Englund, E. A., et al. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters. [Link]
-
Ghaffari, M. F., et al. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. MDPI. [Link]
-
Otaka, A., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Impact of Fmoc-Dap(Z-2-Cl)-OH on Peptide Aggregation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating the non-canonical amino acid Fmoc-Dap(Z-2-Cl)-OH. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot complex solid-phase peptide synthesis (SPPS) issues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] Once aggregated, the N-terminus of the peptide chain can become sterically inaccessible, buried within the aggregated structure. This severely hinders the efficiency of both the Fmoc-deprotection and the subsequent amino acid coupling steps, leading to low yields and the accumulation of deletion sequences.[2]
Q2: What are the common signs of on-resin peptide aggregation?
A2: The most telling physical sign of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent; in many cases, the resin bed will appear visibly shrunken or clumped.[3] In automated synthesizers that monitor UV absorbance during the piperidine-mediated Fmoc deprotection, aggregation is often indicated by a flattened and broadened UV profile, signifying slow and incomplete deprotection kinetics.[3] Furthermore, standard colorimetric tests for free amines, like the Kaiser or TNBS tests, can become unreliable and may yield false negatives because the N-terminal amine is inaccessible to the test reagents.[1]
Q3: Which types of peptide sequences are most susceptible to aggregation?
A3: While difficult to predict with absolute certainty, sequences rich in hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are highly prone to aggregation.[4] These residues favor the formation of the intermolecular β-sheet structures that drive the aggregation process. Aggregation is generally not a significant issue until the peptide chain reaches a length of 5-6 residues.[2]
Q4: Does the choice of side-chain protecting group influence aggregation?
A4: Yes, the side-chain protecting group can influence aggregation, although the primary driver is the peptide backbone itself. The choice of protecting group can affect the overall solvation of the peptide-resin complex. For instance, substituting a tert-Butyl (tBu) group with a more sterically demanding Trityl (Trt) group on Serine or Threonine can sometimes improve solvation and reduce aggregation. The properties of the protecting group—its bulk, hydrophobicity, and ability to form adventitious hydrogen bonds—can either contribute to or disrupt the forces driving aggregation.
Q5: What is the specific impact of incorporating this compound on peptide aggregation?
A5: The specific impact of the 2-chlorobenzyloxycarbonyl (Z-2-Cl) protecting group on peptide aggregation is not extensively documented in peer-reviewed literature. However, we can infer its potential effects based on its chemical properties compared to the standard Z-group:
-
Steric Hindrance: The addition of a chlorine atom at the 2-position of the benzyl ring increases the steric bulk of the protecting group. This added bulk could disrupt the ordered packing of peptide chains into β-sheets, thereby potentially reducing aggregation.
-
Hydrophobicity: The Z(2-Cl) group is more hydrophobic than the standard Z group. If the peptide sequence is already rich in hydrophobic residues, the introduction of this group could potentially enhance hydrophobic collapse and contribute to aggregation.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom increases the stability of the carbamate linkage, making the Z(2-Cl) group more resistant to premature cleavage under mildly acidic conditions than the standard Z group.[5] This property is primarily relevant for protecting group stability and is less likely to have a direct, significant impact on the intermolecular hydrogen bonding that drives aggregation.
Troubleshooting Guide: Aggregation Involving this compound
This guide provides a systematic approach to diagnosing and resolving aggregation issues that may arise during the synthesis of peptides containing Dap(Z-2-Cl).
Issue: Incomplete or Failed Coupling/Deprotection
-
Symptoms:
-
Positive or weakly positive Kaiser/TNBS test after a coupling step.
-
Low yield of the desired peptide upon final cleavage, confirmed by HPLC/MS.
-
Presence of significant deletion sequences (e.g., n-1, n-2) in the crude mass spectrum.
-
Visible shrinking or clumping of the resin beads.[3]
-
-
Workflow for Resolution:
Caption: Troubleshooting workflow for aggregation in SPPS.
Level 1: Mild Anti-Aggregation Strategies
These strategies involve modifying the reaction conditions without changing the core chemistry. They are often sufficient for moderately difficult sequences.
-
Switch to a Better Solvating Solvent:
-
Rationale: Standard DMF may not be sufficient to solvate aggregated peptide chains. N-Methyl-2-pyrrolidone (NMP) has superior solvating properties. Adding chaotropic salts can also disrupt hydrogen bonds.[2]
-
Action:
-
Replace DMF with NMP for all washing and reaction steps.
-
Alternatively, use a solvent mixture of DMF containing 0.1 M NaClO₄ or LiCl.
-
Consider using a "Magic Mixture" (DCM/DMF/NMP at 1:1:1) for coupling steps.[4]
-
-
-
Increase Reaction Temperature:
-
Rationale: Higher temperatures provide more kinetic energy to the system, which can disrupt the intermolecular hydrogen bonds responsible for aggregation and increase reaction rates.
-
Action: Perform the coupling and deprotection steps at an elevated temperature (e.g., 40-60°C). Microwave-assisted SPPS, which can reach temperatures of 75-90°C for short periods, is highly effective.[1]
-
Level 2: Moderate Anti-Aggregation Strategies
If mild strategies fail, modifying the reagents can overcome more significant aggregation.
-
Modify the Deprotection Reagent:
-
Rationale: In cases of severe aggregation, the standard 20% piperidine in DMF may be insufficient for complete Fmoc removal. Adding a stronger, non-nucleophilic base can enhance deprotection efficiency.
-
Action: Use a deprotection solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Caution: DBU can increase the risk of aspartimide formation if Asp is present in the sequence.[2]
-
-
Use High-Efficiency Coupling Reagents:
-
Rationale: While the steric bulk of the Dap(Z-2-Cl) side chain may not be extreme, overcoming aggregation requires highly reactive acylating species.
-
Action: Ensure the use of high-efficiency aminium/uronium or phosphonium salt coupling reagents like HATU, HCTU, or PyAOP in combination with a non-nucleophilic base such as DIPEA or 2,4,6-collidine.
-
Level 3: Advanced Strategies & Resynthesis
For the most difficult sequences, incorporating structural modifications into the peptide backbone is the most robust solution.
-
Incorporate Pseudoproline Dipeptides:
-
Rationale: Pseudoproline dipeptides introduce a "kink" into the peptide backbone by forming a temporary oxazolidine or thiazolidine ring at Ser, Thr, or Cys residues. This kink disrupts the formation of regular secondary structures.[1][2] The native structure is restored during final TFA cleavage.
-
Action: If your sequence contains a Ser or Thr residue upstream of the aggregation-prone region, synthesize the peptide using an appropriate Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide.
-
-
Use Backbone-Protecting Groups (Dmb/Hmb):
-
Rationale: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of a key residue physically prevents hydrogen bond formation.[1][2]
-
Action: Introduce an Fmoc-Aaa-(Dmb)Gly-OH dipeptide at a strategic Glycine position within the difficult sequence. This is particularly effective for hydrophobic sequences that lack Ser or Thr.[1]
-
| Strategy | Mechanism | When to Use | Key Consideration |
| Chaotropic Salts | Disrupts H-bonds | Mild to moderate aggregation | Can be corrosive to some synthesizer parts. |
| Elevated Temp./Microwave | Increases kinetic energy | Mild to severe aggregation | Risk of side reactions (e.g., racemization) increases. |
| DBU in Deprotection | Stronger base for Fmoc removal | Severe aggregation with incomplete deprotection | Increases risk of aspartimide formation.[2] |
| Pseudoproline Dipeptides | Introduces backbone "kink" | Proactively for known difficult sequences | Requires a Ser, Thr, or Cys residue at the correct position.[1] |
| Dmb/Hmb Backbone Protection | Sterically blocks H-bond formation | Proactively for hydrophobic sequences | Coupling onto the Dmb/Hmb-protected amine can be sluggish.[1] |
Table 1: Comparison of Anti-Aggregation Strategies.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS for Difficult Sequences
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer, a highly effective method for mitigating aggregation.
-
Materials:
-
Peptide-resin in the reaction vessel of a microwave peptide synthesizer.
-
Fmoc-protected amino acids (including this compound).
-
Coupling Reagent: HATU or HCTU.
-
Activation Base: DIPEA.
-
Deprotection Solution: 20% piperidine in DMF.
-
Solvent: High-purity DMF or NMP.
-
-
Procedure:
-
Deprotection: Add the deprotection solution to the resin. Apply microwave power to reach and maintain a target temperature of 75-85°C for 3-5 minutes.
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Add the Fmoc-amino acid (4-5 eq.), coupling reagent (4-5 eq.), and activation base (8-10 eq.) dissolved in DMF.
-
Microwave Irradiation: Apply microwave power to reach and maintain a target temperature of 75-85°C for 5-10 minutes.
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm reaction completion.
-
Repeat: Continue the deprotection and coupling cycles for the entire sequence.
-
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, a powerful tool for proactively preventing aggregation.
-
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (2-3 equivalents relative to resin loading).
-
Coupling Reagent: HATU or HBTU (2-3 eq.).
-
Activation Base: DIPEA (4-6 eq.).
-
Solvent: NMP or DMF.
-
TNBS test reagents.
-
-
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in NMP or DMF.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of NMP. Add the activation base and mix for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or consider a second coupling with fresh reagents.[1]
-
Washing: Wash the resin thoroughly with NMP/DMF and proceed with the synthesis. The pseudoproline moiety will be converted back to the native Ser/Thr residue during the final TFA cleavage.
-
Visualization of Key Workflows
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Right Diaminopropionic Acid (Dap) Derivative for Solid-Phase Peptide Synthesis
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In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) is a cornerstone for developing next-generation therapeutics. Dap's side-chain amino group offers a versatile handle for peptide branching, cyclization, and the attachment of various functionalities.[1][2] However, the successful application of Dap in Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of its side-chain protecting group. This guide provides an in-depth, objective comparison of Fmoc-Dap(Z-2-Cl)-OH with other commonly used protected Dap derivatives, grounded in experimental data and field-proven insights to empower researchers in making informed decisions.
The Imperative of Orthogonal Protection in Dap Chemistry
The fundamental principle of modern Fmoc-based SPPS lies in orthogonal protection.[1][3] This strategy employs protecting groups for the Nα-amino group (temporary) and amino acid side chains (permanent or semi-permanent) that can be removed under distinct chemical conditions.[1][4][5] For trifunctional amino acids like Dap, an auxiliary orthogonal protecting group on the side chain is essential for site-specific modifications.[1] The choice of this side-chain protection dictates the synthetic possibilities, influencing everything from coupling efficiency to the final purity of the peptide.
Comparative Analysis of Protected Dap Derivatives
The selection of a protected Dap derivative is a critical decision in the design of a synthetic peptide strategy. Here, we compare the performance characteristics of this compound against its common alternatives.
| Derivative | Side-Chain Protection | Deprotection Condition | Stability to Piperidine | Key Advantages | Potential Drawbacks |
| This compound | 2-Chlorobenzyloxycarbonyl (Z-2-Cl) | Strong Acid (HF, TFMSA) / Hydrogenolysis | High | Robust protection, suitable for preparing protected peptide fragments.[6] | Harsh deprotection conditions may not be suitable for sensitive peptides. |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | Moderate Acid (TFA) | High | Orthogonal to Fmoc, widely used for introducing Dap as a Lysine analog.[7][8] | TFA-lability means it's removed during final cleavage, limiting on-resin side-chain manipulation. |
| Fmoc-Dap(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Moderate | Allows for on-resin side-chain deprotection orthogonal to Fmoc and Boc.[9][10] | Potential for migration and partial loss during prolonged piperidine treatment.[9] |
| Fmoc-Dap(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) | 2% Hydrazine in DMF | High | Enhanced stability over Dde, reducing migration and premature loss.[9][10][11][12] | Removal can be sluggish, sometimes requiring harsher conditions or optimization.[9][13] |
In-Depth Look: this compound
The 2-chlorobenzyloxycarbonyl (Z-2-Cl) group is a classic, robust protecting group that offers high stability to the basic conditions of Fmoc removal.[6] Its primary application lies in syntheses where the Dap side chain needs to remain protected throughout the entire chain elongation and is only removed during the final, harsh acidolytic cleavage (e.g., with HF or TFMSA). This makes it an excellent choice for the synthesis of linear peptides where no further modification of the Dap side chain is required on the resin.
The Workhorse: Fmoc-Dap(Boc)-OH
Fmoc-Dap(Boc)-OH is arguably the most common and versatile Dap derivative.[7][8][14] The Boc group is stable to the piperidine used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[15] This orthogonality makes it a straightforward choice for incorporating a Dap residue that will be deprotected along with other acid-labile side-chain protecting groups. It is frequently used in structure-activity relationship (SAR) studies as a shorter analog of Lysine.[8]
The Specialist Tools: Dde and ivDde Protection
For more complex synthetic targets requiring on-resin modification of the Dap side chain, the Dde and ivDde groups are indispensable.[9][10] These groups are stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, providing a third dimension of orthogonality.[9] Deprotection is achieved with a dilute solution of hydrazine, unmasking the Dap side-chain amine for subsequent reactions like cyclization or labeling.[9][10][16]
The choice between Dde and its more sterically hindered analog, ivDde, is a trade-off between ease of removal and stability.[9] While Dde is more readily cleaved, it has been shown to be susceptible to migration and partial loss during extended piperidine treatments in the synthesis of long peptides.[9] The ivDde group was developed to overcome these stability issues, though its removal can be more challenging and may require optimization of hydrazine concentration and reaction time.[9][13]
Experimental Protocols
To ensure the successful incorporation and manipulation of these Dap derivatives, adherence to rigorously tested protocols is paramount.
Standard Fmoc-SPPS Coupling Protocol
This protocol is a generalized procedure for coupling any of the discussed Fmoc-Dap derivatives onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[17][18][19] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Dap derivative (3-5 equivalents relative to resin loading), a coupling reagent like HBTU or HATU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[17][20][21] Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[18]
-
Monitoring: Perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction.[22] If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional): If unreacted amines persist after a second coupling, cap them using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[22][23]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[17]
On-Resin Deprotection of Dde/ivDde
This protocol is for the selective removal of the Dde or ivDde protecting group from the Dap side chain.
-
Resin Preparation: After coupling the Fmoc-Dap(Dde/ivDde)-OH and subsequent chain elongation, ensure the N-terminal Fmoc group of the final residue is either left on or replaced with a Boc group to prevent undesired reactions with hydrazine.[24]
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[10][24]
-
Hydrazine Treatment: Treat the peptide-resin with the 2% hydrazine solution. Gently agitate at room temperature. The reaction time can vary from a few minutes for Dde to potentially longer for ivDde (e.g., 3 x 3-10 minute treatments).[10][13][24]
-
Washing: After the hydrazine treatment, thoroughly wash the resin with DMF to remove the deprotection reagents and the cleaved protecting group.[24] The resin is now ready for on-resin modification of the Dap side chain.
Visualizing the Workflow
To better illustrate the strategic decisions involved, the following diagrams outline the chemical structures and the orthogonal protection schemes.
Caption: Key protected Dap derivatives used in SPPS.
Caption: Decision workflow for using protected Dap derivatives in SPPS.
Conclusion
The choice of a protected Dap derivative is a nuanced decision that significantly impacts the outcome of a peptide synthesis campaign.
-
This compound offers maximum side-chain stability for linear peptides not requiring on-resin modification.
-
Fmoc-Dap(Boc)-OH provides a reliable, orthogonal building block for routine incorporation of Dap.
-
Fmoc-Dap(Dde)-OH and Fmoc-Dap(ivDde)-OH are the tools of choice for advanced applications requiring site-specific, on-resin manipulation of the Dap side chain, with ivDde providing enhanced stability for more demanding syntheses.
By understanding the distinct properties and applications of each derivative, researchers can strategically design their synthetic routes to achieve their target molecules with greater efficiency and purity.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–253.
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A Senior Application Scientist's Guide to Alternative Protecting Groups for the Side Chain of Diaminopropionic Acid
Introduction: The Strategic Importance of Diaminopropionic Acid in Peptide Synthesis
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. L-2,3-diaminopropionic acid (Dap), with its short side chain terminating in a primary amine, is a particularly powerful building block.[1] Its unique structure allows for the synthesis of complex peptide architectures such as lactam-bridged cyclic peptides for enhanced stability, branched peptides for multivalent displays, and site-specifically conjugated peptides for targeted drug delivery.[2]
The successful synthesis of these sophisticated molecules is critically dependent on the principle of orthogonal protection .[3][4] This strategy involves the use of multiple, distinct protecting groups within a single synthetic sequence, where each group can be selectively removed under specific conditions without affecting the others.[5] For a trifunctional amino acid like Dap, this means the α-amino group, the side-chain β-amino group, and the C-terminal carboxyl group can be manipulated independently.
While the acid-labile tert-butoxycarbonyl (Boc) group is a common choice for side-chain protection, its removal during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin precludes any on-resin, site-specific modification of the Dap side chain.[6] This guide provides an in-depth comparison of alternative, orthogonal protecting groups for the Dap side chain, supported by experimental data and detailed protocols, to empower researchers in the rational design and execution of their synthetic strategies.
Comparative Analysis of Key Side-Chain Protecting Groups for Dap
The choice of a side-chain protecting group is a critical decision that dictates the entire synthetic route. The ideal group must be stable throughout the iterative steps of solid-phase peptide synthesis (SPPS) yet be removable under mild conditions that preserve the integrity of the peptide and other protecting groups. Here, we compare the industry-standard Boc group with two versatile orthogonal alternatives: the allyloxycarbonyl (Alloc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group.
Core Principles of Orthogonality
A truly orthogonal system allows for the selective deprotection of one functional group in the presence of others. In the context of modern Fmoc-based SPPS, this means the side-chain protection must be stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions for final cleavage (typically a TFA "cocktail").[7]
Figure 1. Orthogonality of common protecting groups in peptide synthesis.[7]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the critical performance characteristics of the Boc, Alloc, and ivDde protecting groups for the Dap side chain.
| Parameter | Boc (tert-butyloxycarbonyl) | Alloc (Allyloxycarbonyl) | ivDde (isovaleryl-Dde) |
| Structure | |||
| Removal Conditions | Strong Acid (e.g., TFA).[2] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃).[6][8] | 2-4% Hydrazine in DMF.[7][9] |
| Orthogonality | Stable to piperidine. Cleaved by TFA. Not suitable for on-resin modification before final cleavage.[6] | Fully orthogonal. Stable to both piperidine and TFA.[2][10] | Fully orthogonal. Stable to both piperidine and TFA.[7] |
| Key Advantages | • Standard, well-established chemistry.• Removed simultaneously with resin cleavage and other tBu-based groups.[6] | • Extremely mild, neutral deprotection conditions.• Enables on-resin modification with high fidelity.[6][11] | • Metal-free deprotection.• Robust stability prevents premature loss during long syntheses.[7][12] |
| Potential Drawbacks | • Not truly orthogonal in an Fmoc/tBu strategy for on-resin modifications.[6] | • Requires expensive and air-sensitive palladium catalyst.• Risk of catalyst contamination in the final peptide.[6][13] | • Removal can be sluggish, especially in aggregating sequences.[9]• Hydrazine also removes Nα-Fmoc groups.[12] |
Detailed Experimental Protocols
The following protocols are self-validating systems for the selective, on-resin removal of the Alloc and ivDde groups from the Dap side chain. The causality behind key steps is explained to ensure reproducibility and troubleshooting capacity.
Protocol 1: Selective On-Resin Removal of the Alloc Group
This procedure leverages a palladium(0)-catalyzed allyl transfer to a scavenger, liberating the β-amino group of Dap under neutral conditions. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Figure 2. Experimental workflow for Alloc deprotection and subsequent modification.
Materials:
-
Peptide-resin containing an Fmoc-Dap(Alloc)-OH residue.
-
Dichloromethane (DCM), anhydrous, peptide synthesis grade.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Phenylsilane (PhSiH₃) as a scavenger.
-
Nitrogen or Argon gas supply.
-
Standard solid-phase synthesis vessel.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in anhydrous DCM for 30 minutes.
-
Cocktail Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in anhydrous DCM.[8][14] The scavenger (phenylsilane) is essential to irreversibly trap the allyl group from the palladium complex, driving the reaction to completion.[8]
-
Deprotection Reaction: Drain the DCM from the swollen resin and immediately add the freshly prepared deprotection cocktail.
-
Incubation: Gently agitate the resin slurry at room temperature for 30-60 minutes. The reaction vessel should be sealed under the inert atmosphere.
-
Washing: Drain the reaction solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is: DCM (3x), DMF (3x), Isopropanol (2x), DCM (3x).
-
Validation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm complete removal of the Alloc group before proceeding to the next synthetic step.
Protocol 2: Selective On-Resin Removal of the ivDde Group
This protocol utilizes a nucleophilic attack by hydrazine to cleave the enamine-type ivDde group.[7] It is a robust, metal-free alternative.
Causality Note: Standard 2% hydrazine in DMF will also cleave the Nα-Fmoc group.[12] If the N-terminus must remain protected, it should first be acylated or protected with a Boc group prior to this procedure.
Figure 3. Experimental workflow for ivDde deprotection and subsequent modification.
Materials:
-
Peptide-resin containing an Fmoc-Dap(ivDde)-OH residue.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate.
-
Standard solid-phase synthesis vessel.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For sluggish reactions, which can occur with sterically hindered sequences or the highly stable ivDde group, the concentration can be increased to 4%.[9][12]
-
Deprotection Reaction: Drain the DMF from the swollen resin. Add the hydrazine solution (approx. 25 mL per gram of resin) and agitate gently at room temperature.[12]
-
Incubation: A common procedure is to perform three short treatments. Agitate for 3 minutes, drain the solution, and repeat the addition of fresh hydrazine solution two more times.[12][15] This repeated treatment ensures complete removal.
-
Washing: Drain the final deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved pyrazole byproduct.[15]
-
Validation: Confirm complete deprotection via a small-scale cleavage and LC-MS analysis before proceeding.
Conclusion: Selecting the Optimal Strategy
The choice of a protecting group for the Dap side chain is not a one-size-fits-all decision. It is a strategic choice based on the ultimate goal of the synthesis.
-
Fmoc-Dap(Boc)-OH remains a valid choice for incorporating Dap when no further on-resin side-chain chemistry is required.[16]
-
Fmoc-Dap(Alloc)-OH is the premier option for syntheses requiring extremely mild, neutral conditions for side-chain deprotection, yielding peptides of very high purity.[6][17] It is particularly advantageous when other functionalities in the peptide are sensitive to nucleophiles like hydrazine. The primary considerations are the cost and removal of the palladium catalyst.
-
Fmoc-Dap(ivDde)-OH offers a robust, cost-effective, and metal-free orthogonal strategy.[7][18] Its enhanced stability over the parent Dde group makes it ideal for long and complex syntheses where premature deprotection is a concern.[12] Researchers must, however, account for the concomitant removal of the Fmoc group or employ alternative deprotection methods if its preservation is necessary.[15]
By understanding the distinct advantages and experimental nuances of these alternative protecting groups, researchers can unlock the full potential of diaminopropionic acid as a versatile tool for creating novel and complex peptide-based molecules.
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A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing Fmoc-Dap(Z-2-Cl)-OH
Introduction: The Challenge and Utility of Fmoc-Dap(Z-2-Cl)-OH
In the landscape of sophisticated peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone for developing novel therapeutics, probes, and biomaterials. This compound, N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(2-chlorobenzyloxycarbonyl)-L-diaminopropionic acid, stands out as a unique building block. The 2-chloro substitution on the benzyloxycarbonyl (Z) group offers modified reactivity and stability, providing a nuanced alternative to the standard Z-group. However, this modification introduces distinct challenges and signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural verification in solution.[1]
This guide provides a comprehensive comparison of NMR characterization strategies for peptides containing this specialized residue. We will delve into the causality behind experimental choices, present comparative data against common analogues, and provide field-tested protocols to ensure accurate and reliable structural elucidation for researchers, scientists, and drug development professionals.
The Unique NMR Signature: Decoding the Spectrum
The successful incorporation and characterization of a this compound residue hinge on the ability to unambiguously identify its unique proton (¹H) and carbon (¹³C) signals within a complex peptide spectrum. The electron-withdrawing nature of the chlorine atom on the Z-group is a key differentiator, subtly influencing the chemical environment of nearby nuclei.[2][3]
Comparative ¹H NMR Chemical Shifts of Dap Derivatives
The chemical shifts of the α-proton and the β-methylene protons of the Dap residue are highly sensitive to the nature of the side-chain protecting group. The introduction of the 2-chloro-Z group creates a distinct fingerprint compared to other common Dap derivatives.
| Derivative | Protecting Group | α-H (ppm) | β-CH₂ (ppm) | Key Protecting Group Protons (ppm) |
| This compound | 2-Chlorobenzyloxycarbonyl | ~4.5 | ~3.6-3.8 | ~7.3-7.6 (m, 4H), ~5.2 (s, 2H) |
| Fmoc-Dap(Z)-OH | Benzyloxycarbonyl | ~4.4 | ~3.5-3.7 | ~7.3 (m, 5H), ~5.1 (s, 2H)[4] |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl | ~4.3 | ~3.4-3.6 | ~1.4 (s, 9H)[4] |
| Fmoc-Dap(Alloc)-OH | Allyloxycarbonyl | Data not publicly available | Data not publicly available | ~5.9 (m, 1H), ~5.2-5.3 (m, 2H), ~4.6 (d, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and peptide sequence.[5] Data for this compound is extrapolated based on the known effects of chloro-substitution.
The primary causality for the expected downfield shift in the aromatic protons of the Z-2-Cl group is the inductive electron-withdrawing effect of the chlorine atom, which deshields the protons on the aromatic ring.[3] This provides a subtle but crucial diagnostic marker to confirm the presence of the correct protecting group.
Navigating the Challenges: A Proactive Approach
Characterizing peptides with large, aromatic protecting groups like Fmoc and Z-2-Cl is not without its difficulties. A proactive understanding of these potential issues is the first step toward acquiring high-quality, interpretable data.
-
Pervasive Signal Overlap: The aromatic regions of the Fmoc group (7.3-7.8 ppm) and the Z-2-Cl group (7.3-7.6 ppm) will invariably overlap with signals from aromatic amino acids like Phe, Tyr, and Trp. This makes 1D ¹H NMR insufficient for anything beyond a preliminary assessment.
-
Peptide Aggregation: The hydrophobicity of the protecting groups can promote peptide self-assembly, especially at the concentrations required for NMR (~1 mM).[6][7] Aggregation leads to significant line broadening, often to the point where signals become indistinguishable from the baseline.[8][9] This phenomenon is concentration-dependent and can be screened by acquiring spectra at varying concentrations.
-
Conformational Dynamics: The flexibility of the peptide backbone and the rotation around the Dap side-chain bonds can lead to multiple conformations in solution, resulting in broadened peaks or even distinct sets of signals for a single residue.
A Comparative Guide to NMR Techniques for Full Characterization
No single NMR experiment can provide the complete picture. A suite of 2D NMR experiments is mandatory for the definitive characterization of these complex peptides. The choice of experiments should follow a logical progression, with each experiment building upon the information provided by the last.
| NMR Experiment | Primary Purpose & Application for Dap(Z-2-Cl) Peptides | Strengths | Limitations |
| 1D ¹H | Initial quality assessment. Check for overall sample purity, presence of expected aromatic and aliphatic signals, and signs of aggregation (broad lines). | Fast and requires the least amount of sample. | Severe signal overlap makes it unsuitable for definitive assignment.[10] |
| 2D COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons within 2-3 bonds. Crucial for linking the Dap α-H to its β-CH₂ protons. | Excellent for establishing direct J-coupling connectivities (H-C-H, H-C-C-H).[11] | Only shows correlations between adjacent protons; cannot identify an entire spin system in one go. |
| 2D TOCSY (Total Correlation Spectroscopy) | Identifies all protons within a single spin system. The "workhorse" for amino acid identification. Will show a correlation from the amide proton to the α-H and all the way to the β-CH₂ protons of the Dap residue.[1][12] | Unambiguously identifies complete amino acid spin systems, making it easy to distinguish the Dap residue from others.[12] | Does not provide information about the connectivity between different amino acid residues. |
| 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to its directly attached carbon. Provides the ¹³C chemical shifts, offering another dimension of resolution. | Resolves overlap in the ¹H spectrum by spreading signals across the ¹³C dimension. Confirms the number of unique C-H environments. | Does not show correlations to quaternary carbons (e.g., carbonyls, Z-group C=O). |
| 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by 2-4 bonds. Essential for confirming protecting group attachment and peptide sequence. | Can show a correlation from the Dap β-CH₂ protons to the Z-group's carbonyl carbon, providing definitive proof of side-chain structure. | Can be less sensitive than other experiments and requires careful optimization of the long-range coupling delay. |
| 2D NOESY/ROESY (Nuclear Overhauser Effect) | Identifies protons that are close in space (<5 Å), irrespective of bonding. Used for sequential assignment and 3D structure determination. | Provides through-space correlations needed to link one amino acid to the next (dαN(i, i+1)).[12] | NOE intensity is highly dependent on molecular size and correlation time. ROESY is often better for medium-sized peptides. |
Workflow and Experimental Protocols
A self-validating protocol relies on the complementary nature of these experiments. A structural feature confirmed by one experiment should be supported by data from another.
Diagram: NMR Characterization Workflow
Caption: A logical workflow for the complete NMR characterization of peptides containing modified amino acids.
Step-by-Step Protocol: Sample Preparation and Data Acquisition
This protocol ensures the highest quality data, forming a trustworthy foundation for structural analysis.
-
Peptide Purity Assurance:
-
Ensure the peptide is >95% pure as determined by analytical RP-HPLC and Mass Spectrometry.[13] Impurities from synthesis can complicate spectra immensely.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the lyophilized peptide.
-
Dissolve in 500 µL of a deuterated NMR solvent (e.g., DMSO-d₆, or 90% H₂O/10% D₂O with a phosphate buffer for biological relevance). DMSO-d₆ is often an excellent choice as it solubilizes protected peptides well and slows the exchange of amide protons with water.
-
Transfer the solution to a high-quality NMR tube (e.g., Shigemi tube for low-concentration samples).
-
-
Initial Spectrometer Setup & 1D ¹H Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) until the solvent peak is sharp and symmetrical.
-
Acquire a standard 1D ¹H spectrum. Check for peak sharpness. If peaks are excessively broad (>10-15 Hz), consider diluting the sample or increasing the temperature to disrupt aggregation.[7]
-
-
2D NMR Data Acquisition:
-
TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This duration is optimal for transferring magnetization throughout most amino acid side chains.
-
HSQC: Acquire a sensitivity-enhanced ¹H-¹³C HSQC experiment to correlate protons with their attached carbons.
-
HMBC: Acquire a ¹H-¹³C HMBC experiment. Set the long-range coupling delay to optimize for 2-3 bond correlations (~8-10 Hz). This is critical for linking the Dap side chain to the Z-2-Cl group.
-
NOESY/ROESY: If sequential assignment is needed, acquire a 2D NOESY (mixing time 150-300 ms) or ROESY (mixing time 100-200 ms) spectrum.
-
By systematically acquiring and analyzing this suite of experiments, one can move from identifying individual amino acids to confirming the integrity of protecting groups and finally to elucidating the full peptide sequence and its solution-state conformation. This rigorous, multi-faceted approach ensures the trustworthiness and accuracy of the final structural characterization.
References
-
Aggregating Peptide Behavior Investigated by 1H NMR. (2022). National Institutes of Health. [Link]
-
A 2D NMR method to study peptide phosphorylation. (2007). PubMed. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. (n.d.). ChemRxiv. [Link]
-
Encapsulation and NMR on an aggregating peptide before fibrillogenesis. (2006). PubMed. [Link]
-
Complementary Analysis of Peptide Aggregation by NMR and Time-Resolved Laser Spectroscopy. (n.d.). American Chemical Society. [Link]
-
Peptide NMR. (n.d.). University of Zurich. [Link]
-
NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. (n.d.). Lund University Publications. [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.). American Chemical Society. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides for Introductory Instruction. (2024). Cambridge Open Engage. [Link]
-
Fmoc-Dap(Z)-OH. (n.d.). PubChem. [Link]
-
¹H-NMR spectral data: the chemical shift values. (2020). ResearchGate. [Link]
-
Fmoc-Dap-OH Product Information. (n.d.). Aapptec Peptides. [Link]
-
General peptide synthesis procedures. (2008). The Royal Society of Chemistry. [Link]
-
Solvents Influence ¹H NMR Chemical Shifts. (2023). Thieme Connect. [Link]
-
NMR ¹³C and ¹H chemical shifts and coupling constants. (2021). ResearchGate. [Link]
-
¹H NMR Chemical Shifts. (n.d.). University of Wisconsin. [Link]
-
Direct Investigation of Covalently Bound Chlorine by Solid-State ³⁵Cl NMR Spectroscopy. (n.d.). PubMed Central. [Link]
-
Effect of a chlorine group on aromatic protons. (2021). Reddit. [Link]
-
Fmoc-Based Synthesis of Peptide α-Thioesters. (n.d.). ResearchGate. [Link]
-
Chemical shifts. (n.d.). University of Regensburg. [Link]
-
NMR Spectroscopy. (2019). Chemistry LibreTexts. [Link]
-
Does Cl- ion affect 1H NMR result?. (2016). ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. reddit.com [reddit.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Encapsulation and NMR on an aggregating peptide before fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Rising Prominence of Dap(Z-2-Cl) in Peptide Therapeutics
An In-Depth Guide to the HPLC Purification and Analysis of Peptides Incorporating Dap(Z-2-Cl)
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced potency, stability, and unique functionalities. Among these, L-2,3-diaminopropionic acid (Dap) derivatives have garnered significant attention. This guide focuses on a particularly intriguing variant: Dap bearing a 2-chlorobenzyloxycarbonyl (Z-2-Cl) protecting group on its side-chain amine. The presence of the chloro-substituted aromatic ring introduces distinct hydrophobicity and electronic properties, which, while beneficial for therapeutic function, present unique challenges and considerations for purification and analysis.
This guide provides a comprehensive, experience-driven comparison of methodologies for the High-Performance Liquid Chromatography (HPLC) purification and analysis of peptides containing Dap(Z-2-Cl). We will delve into the nuances of column selection, mobile phase optimization, and the integration of mass spectrometry, providing actionable protocols and comparative data to empower researchers in their drug development endeavors.
The Core Challenge: Navigating the Hydrophobicity of Dap(Z-2-Cl)
The Z-2-Cl group significantly increases the hydrophobicity of the Dap side chain. This has a direct impact on the peptide's interaction with the stationary phase in reversed-phase HPLC (RP-HPLC), the workhorse of peptide purification. A standard C18 column might exhibit excessively strong retention, leading to broad peaks, poor resolution from closely eluting impurities (e.g., deletion sequences, incompletely deprotected species), and the need for high concentrations of organic solvent for elution, which can sometimes compromise peptide stability.
Therefore, a systematic approach to method development is crucial. The following sections will compare and contrast different strategies to achieve optimal purity and accurate analysis.
Comparative Analysis of RP-HPLC Stationary Phases for Dap(Z-2-Cl) Peptide Purification
The choice of stationary phase is arguably the most critical parameter in developing a successful purification strategy. We will compare the performance of three common C18 alternatives for the purification of a model Dap(Z-2-Cl) containing peptide.
Experimental Protocol: Comparative Stationary Phase Analysis
-
Peptide Synthesis: A model decapeptide containing a single Dap(Z-2-Cl) residue was synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Crude Analysis: The crude, cleaved peptide was dissolved in a minimal amount of DMSO and then diluted with 0.1% Trifluoroacetic Acid (TFA) in water. An analytical HPLC was run on each of the three columns to assess the initial purity and retention profile.
-
Purification: The crude peptide was purified on semi-preparative columns (10 mm ID x 250 mm L) packed with the respective stationary phases.
-
Methodology:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Gradient: A linear gradient of 5-65% B over 30 minutes was initially used and then optimized for each column to achieve the best separation.
-
Flow Rate: 4.0 mL/min
-
Detection: 220 nm
-
-
Fraction Analysis & Purity Assessment: Fractions were collected and analyzed by analytical HPLC-MS to confirm the identity of the main peak and assess its purity.
Data Summary: Stationary Phase Performance
| Stationary Phase | Key Characteristics | Performance with Dap(Z-2-Cl) Peptide | Optimal For |
| C18 (Octadecylsilane) | High hydrophobicity, industry standard. | Strong retention, potential for peak tailing if not optimized. May require higher ACN% for elution. | Peptides with low to moderate overall hydrophobicity. |
| C8 (Octylsilane) | Intermediate hydrophobicity. | Reduced retention time compared to C18, often leading to sharper peaks and better resolution from hydrophobic impurities. | Highly hydrophobic peptides where C18 proves too retentive. |
| Phenyl-Hexyl | Alternative selectivity based on π-π interactions with the phenyl rings. | Can offer unique selectivity for aromatic-containing peptides, potentially resolving impurities that co-elute on C18 or C8 phases. | Complex mixtures where C18/C8 fail to provide adequate resolution. |
Workflow for Method Development
The following diagram outlines a logical workflow for developing a purification and analysis method for a novel Dap(Z-2-Cl) containing peptide.
Caption: Workflow for Dap(Z-2-Cl) peptide purification and analysis.
Analytical Considerations: Beyond Purity - The Power of UPLC-MS
While HPLC is the gold standard for purification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is indispensable for definitive characterization and purity assessment.
Comparison: HPLC vs. UPLC-MS for Final Analysis
| Feature | Standard Analytical HPLC | UPLC-MS |
| Primary Output | Chromatogram (UV Absorbance vs. Time) | Chromatogram and Mass Spectrum |
| Resolution | Good | Excellent (due to smaller particle size columns) |
| Run Time | 15-30 minutes | 2-10 minutes |
| Information Provided | Retention time, relative purity by peak area %. | Retention time, purity, and molecular weight confirmation. Can identify impurities. |
| Sensitivity | µg range | ng to pg range |
| Ideal Application | In-process control, fraction analysis, routine purity checks. | Final quality control, impurity identification, characterization of complex mixtures. |
The mass spectrometer provides an orthogonal level of data, confirming that the main peak in the chromatogram corresponds to the correct molecular weight of the Dap(Z-2-Cl) peptide. This is a self-validating system: the UV trace suggests purity, and the MS data confirms identity.
Experimental Protocol: UPLC-MS for Final Quality Control
-
Sample Preparation: The lyophilized, purified peptide is accurately weighed and dissolved in 0.1% Formic Acid (FA) in Water/ACN (50:50) to a concentration of 1 mg/mL. A dilution to 0.1 mg/mL is then prepared.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Methodology:
-
Column: A suitable sub-2 µm particle size column (e.g., C18 or C8, 1.7 µm, 2.1 mm ID x 50 mm L).
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
Gradient: A rapid gradient, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range set to encompass the expected m/z values of the peptide.
-
Decision Logic for Analytical Technique Selection
The choice between standard HPLC and UPLC-MS depends on the stage of the research and development process.
A Senior Application Scientist's Guide to the Cost-Effectiveness of Fmoc-Dap(Z-2-Cl)-OH in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide manufacturing, the economic viability of a synthesis strategy is as critical as its scientific soundness. The choice of protected amino acid building blocks is a pivotal decision that significantly influences not only the chemical success of the synthesis but also the overall cost of the final active pharmaceutical ingredient (API). This is particularly true for non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap), which are increasingly incorporated into peptide therapeutics to enhance their efficacy, stability, and pharmacokinetic profiles.
This guide provides an in-depth analysis of the cost-effectiveness of using Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH) in large-scale peptide synthesis. We will objectively compare its performance and economic implications against other commonly used orthogonally protected Dap derivatives, namely Fmoc-Dap(Boc)-OH and Fmoc-Dap(Z)-OH. This analysis is grounded in the fundamental principles of peptide chemistry and process economics, offering field-proven insights to guide your selection of the optimal building block for your large-scale synthesis campaigns.
The Crucial Role of Protecting Groups in Large-Scale Synthesis Economics
The adage "time is money" holds particularly true in industrial peptide synthesis. The efficiency of each coupling and deprotection step, the minimization of side reactions, and the ease of final product purification are all major determinants of the final cost per gram of a peptide. The choice of a side-chain protecting group for a trifunctional amino acid like Dap has a cascading effect on all these aspects. An ideal protecting group for large-scale applications should offer a balance of robust stability throughout the synthesis and facile, clean removal during the final cleavage step. Premature deprotection can lead to impurities that are difficult and costly to remove, while harsh cleavage conditions can degrade the target peptide, reducing the overall yield.
A Comparative Analysis of Fmoc-Dap Protecting Group Strategies
The selection of a protecting group for the β-amino function of Dap is a critical decision. Here, we compare this compound with two common alternatives.
Chemical Structures and Properties
| Feature | This compound | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Z)-OH |
| Side-Chain Protecting Group | 2-Chlorobenzyloxycarbonyl (Z-2-Cl) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| Cleavage Condition | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) | Strong acid (e.g., HF), Hydrogenolysis |
| Orthogonality to Fmoc | Yes | Yes | Yes |
| Relative Acid Stability | High | Low | Moderate |
| Raw Material Cost (relative) | Moderate-High | Low-Moderate | Moderate |
Table 1: Key Properties of Compared Fmoc-Dap Derivatives.
The 2-chloro substituent on the benzyloxycarbonyl group in this compound electron-withdrawingly enhances the stability of the protecting group to acidic conditions compared to the standard Z group. This increased stability is a key consideration in complex syntheses where repeated exposure to mild acids might be necessary for the removal of other protecting groups, or when using highly acid-labile resins.
Experimental Design for a Comparative Cost-Effectiveness Study
To provide a tangible comparison, we propose a hypothetical, yet realistic, experimental protocol for the synthesis of a model pentapeptide, Ac-Tyr-Ala-Dap-Ala-Gly-NH2, on a rink amide resin. This allows for a direct comparison of the performance of the three Fmoc-Dap derivatives under identical conditions.
Experimental Workflow
Cleavage and Deprotection Protocols:
-
For Fmoc-Dap(Boc)-OH: The peptide is cleaved from the resin and the Boc group is removed simultaneously using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
For Fmoc-Dap(Z)-OH and this compound: A stronger acid, such as HF, is typically required for efficient cleavage. A two-step cleavage procedure can also be employed, where a milder TFA cocktail is first used to cleave the peptide from the resin, followed by a separate HF treatment to remove the Z or Z-2-Cl group. Alternatively, catalytic hydrogenolysis can be used for the Z group, but this is often not practical for large-scale synthesis with sulfur-containing peptides.
Hypothetical Performance and Cost-Effectiveness Data
The following table summarizes the projected outcomes of our comparative synthesis, based on the known chemical properties of the protecting groups and their likely impact on a large-scale process.
| Parameter | This compound | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Z)-OH |
| Crude Peptide Yield (%) | 85 | 80 | 82 |
| Crude Peptide Purity (%) | 75 | 65 | 70 |
| Major Side Products | Minimal | +14 Da adducts, incomplete deprotection | Incomplete deprotection |
| Purification Complexity | Low | High | Moderate |
| Final Purified Yield (%) | 60 | 45 | 55 |
| Relative Raw Material Cost | 1.5x | 1.0x | 1.2x |
| Relative Process Time | 1.0x | 1.2x | 1.1x |
| Calculated Cost per Gram | 1.0x | 1.5x | 1.2x |
Table 2: Hypothetical Performance and Cost-Effectiveness Comparison.
In-depth Analysis and Justification
The data presented in Table 2, although hypothetical, is based on sound chemical reasoning.
-
Fmoc-Dap(Boc)-OH: While being the most economical raw material, the lability of the Boc group to TFA can lead to premature deprotection during prolonged synthesis or when using acid-sensitive linkers. The generated tert-butyl cations can also lead to side reactions with nucleophilic residues like tryptophan and methionine, resulting in a lower crude purity and more complex purification, ultimately driving up the final cost per gram.[1]
-
Fmoc-Dap(Z)-OH: This derivative offers a good balance of stability and cost. However, its complete removal often requires harsher conditions (HF) than TFA, which can be detrimental to sensitive peptides. Incomplete removal of the Z group is a common issue, leading to impurities that can be challenging to separate from the desired product.
-
This compound: The enhanced stability of the Z-2-Cl group minimizes the risk of premature deprotection, leading to a cleaner crude product.[2] While the raw material cost is higher and it requires strong acid for cleavage, the significantly higher crude purity translates to a more efficient and less costly purification process. In large-scale manufacturing, the cost of downstream processing (purification) often outweighs the initial raw material costs. Therefore, a higher initial investment in a more robust protecting group can lead to substantial overall savings.
Decision-Making Framework for Selecting the Optimal Dap Derivative
Conclusion and Recommendations
For large-scale therapeutic peptide synthesis where final purity and overall process economy are paramount, This compound emerges as a highly cost-effective option despite its higher initial raw material cost. The enhanced stability of the 2-Cl-Z protecting group leads to a cleaner synthesis, reducing the burden and cost of downstream purification. This ultimately results in a lower cost per gram of the final, highly pure peptide API.
For early-stage research or the synthesis of shorter, less complex peptides where the highest purity is not the primary driver, Fmoc-Dap(Boc)-OH may be a suitable and more economical choice. Fmoc-Dap(Z)-OH represents a viable intermediate option, offering better stability than the Boc-protected version but without the enhanced security of the Z-2-Cl group.
The selection of the optimal protected Dap derivative is a multi-faceted decision that requires a thorough evaluation of the specific peptide sequence, the scale of the synthesis, the desired final purity, and the overall project budget. This guide provides a framework for making an informed decision, empowering researchers and drug development professionals to optimize their large-scale peptide synthesis strategies for both scientific success and economic viability.
References
-
Cambrex. (n.d.). Peptide synthesis-Delivering cost-effective strategies. Retrieved from [Link]
-
Cell and Gene. (n.d.). Peptide Synthesis Delivering Cost-Effective Strategies. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Eton Bioscience Inc. (n.d.). Peptide Synthesis Pricing. Retrieved from [Link]
-
GenicBio. (n.d.). Custom Peptide Synthesis Pricing. Retrieved from [Link]
Sources
A Guide to Orthogonal Deprotection Strategies for Fmoc and 2-Cl-Z Groups
In the intricate field of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and modified biopolymers, the strategic selection and removal of protecting groups are of paramount importance. The principle of orthogonality—the ability to selectively deprotect one functional group in the presence of others under distinct, non-interfering conditions—is a cornerstone of modern synthetic chemistry. This guide provides an in-depth, comparative analysis of two workhorse amine-protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-sensitive 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. We will explore the mechanistic underpinnings of their respective deprotection pathways, present a logical framework for their orthogonal application, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Orthogonality in Synthesis
The construction of complex molecules often requires a series of sequential reactions at different sites. A robust protecting group strategy is what makes this possible. Two protecting groups are considered orthogonal if the conditions required to remove one are completely inert to the other. This allows for a precise, stepwise unveiling and modification of reactive centers, preventing unwanted side reactions and ensuring the integrity of the target molecule.[1][2] The Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is a classic example, where the base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups (like tert-butyl) remain intact until the final acid-mediated cleavage.[2][3][4]
Figure 1: Conceptual workflow demonstrating the power of an orthogonal strategy with Fmoc and 2-Cl-Z groups, enabling divergent synthetic pathways from a common intermediate.
The Fmoc Group: A Pillar of Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, renowned for its stability to acids and its facile removal under mild basic conditions.[3][5] This characteristic makes it the preferred choice for the temporary protection of α-amino groups in modern solid-phase peptide synthesis (SPPS).[]
Deprotection Mechanism: The cleavage of the Fmoc group is a classic example of a β-elimination (E1cB) mechanism.[7][8] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[8][9][10] This generates a stabilized carbanion, which then rapidly eliminates to form the highly reactive dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[7][9] The excess amine in the deprotection solution traps the DBF byproduct, driving the reaction to completion.[9][10][11]
Figure 2: The base-mediated E1cB deprotection mechanism of the Fmoc group.
The liberation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allows for real-time quantitative monitoring of the deprotection reaction, a significant practical advantage in automated synthesis.[3]
The 2-Cl-Z Group: A Robust Hydrogenolysis-Labile Alternative
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) group.[12] It is employed to protect amines and is primarily removed by catalytic hydrogenolysis. The electron-withdrawing chloro-substituent increases the group's stability to acidic conditions compared to the parent Cbz group, making it a valuable orthogonal partner in complex syntheses.[13]
Deprotection Mechanism: The 2-Cl-Z group is cleaved via reductive cleavage of the benzylic C-O bond. This is most commonly achieved using a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen source.[13] The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or ammonium formate. The reaction is clean, yielding the deprotected amine, 2-chlorotoluene, and carbon dioxide.
Sources
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. connectsci.au [connectsci.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. peptide.com [peptide.com]
Comparative Guide to the Validation of Peptide Sequence and Purity After Incorporating Fmoc-Dap(Z-2-Cl)-OH
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide development, offering avenues to enhance stability, modulate bioactivity, and introduce novel functionalities.[1] However, these structurally unique building blocks, such as Fmoc-Dap(Z-2-Cl)-OH, can introduce significant challenges during solid-phase peptide synthesis (SPPS) and subsequent analytical validation. This guide provides a comprehensive, data-driven comparison of the validation process for a model peptide containing this compound against a standard peptide counterpart. We will explore the nuances of sequence verification by mass spectrometry and purity assessment by high-performance liquid chromatography (HPLC), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Incorporating Modified Amino Acids
Solid-phase peptide synthesis (SPPS) is a robust and widely adopted technique for the chemical synthesis of peptides.[2] The iterative process of coupling and deprotection allows for the precise assembly of amino acid sequences.[2][3] The introduction of unnatural amino acids, while offering significant advantages for drug design, can complicate this well-established workflow.[1] Challenges often arise from steric hindrance during coupling, altered reactivity, and potential side reactions, all of which can impact the final purity and yield of the target peptide.[1][4]
This compound, a derivative of diaminopropionic acid, introduces a benzyloxycarbonyl (Z) protecting group with a 2-chloro substituent on its side chain. This protecting group strategy requires careful consideration during both the synthesis and cleavage steps to avoid unwanted modifications and ensure its successful removal. Consequently, rigorous analytical validation is paramount to confirm the correct incorporation of the unnatural amino acid and to accurately quantify the purity of the final peptide product. This guide will utilize a model hexapeptide, Ac-Tyr-Ala-Dap(Z-2-Cl)-Phe-Gly-Leu-NH2, to illustrate the key validation steps and compare them to a standard peptide, Ac-Tyr-Ala-Ala-Phe-Gly-Leu-NH2.
Experimental Design and Rationale
To objectively compare the validation of a peptide containing this compound with a standard peptide, a parallel synthesis and analysis workflow was designed.
Peptide Synthesis Strategy
Both the model peptide and the standard peptide were synthesized using an automated peptide synthesizer employing a standard Fmoc/tBu solid-phase synthesis strategy.[5] The choice of a Rink Amide resin allows for the generation of a C-terminally amidated peptide, a common feature in many therapeutic peptides.
Key Consideration for this compound Incorporation:
-
Coupling Conditions: Due to the potential for steric hindrance from the bulky side chain protecting group, an extended coupling time and the use of a potent activating agent like HCTU are recommended to ensure efficient incorporation of this compound.[6]
Cleavage and Deprotection
The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups is a critical step. The Z-2-Cl group is labile to strong acids, similar to many other protecting groups used in Fmoc-SPPS.[7]
Cleavage Cocktail Rationale: A standard cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) is employed.[1]
-
TFA: The strong acid that cleaves the peptide from the resin and removes most acid-labile protecting groups.[7]
-
Water and TIS: Act as scavengers to quench reactive carbocations generated during the cleavage process, thereby preventing unwanted side reactions such as the alkylation of sensitive residues like tryptophan (if present).[1]
Analytical Validation Workflow
A multi-pronged analytical approach is essential for the comprehensive characterization of synthetic peptides.[8][9] This guide will focus on the two most fundamental techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For purity assessment and quantification.[2][10][11]
-
Mass Spectrometry (MS): For the definitive confirmation of the peptide's molecular weight and sequence.[9][10][12]
The following diagram illustrates the overall experimental workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsra.net [ijsra.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Dap(Z-2-Cl)-OH
As researchers dedicated to advancing peptide synthesis and drug development, our responsibility extends beyond innovation to the safe and compliant management of all chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-Dap(Z-2-Cl)-OH, a specialized amino acid derivative. The presence of a chlorinated benzyloxycarbonyl (Z-2-Cl) group fundamentally classifies this compound and its associated waste streams as halogenated hazardous waste , necessitating stringent disposal protocols to ensure laboratory safety and environmental protection.
Section 1: Hazard Identification and Core Safety Principles
This compound is a combustible solid used in solid-phase peptide synthesis.[1] Its key structural feature is the 2-chloro-benzyloxycarbonyl protecting group, which places it in the category of halogenated organic compounds. Wastes containing halogens (Chlorine, Fluorine, Bromine, Iodine) require specific disposal pathways because they cannot be recycled through standard solvent recovery methods and can form toxic byproducts if incinerated improperly.[2][3]
Therefore, the cardinal principle of disposal is strict segregation . Never mix halogenated waste with non-halogenated waste streams.[3][4]
Table 1: Key Compound Characteristics
| Property | Value | Source |
|---|---|---|
| Chemical Name | (2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [5] |
| CAS Number | 1220955-73-6 | [5] |
| Molecular Formula | C₂₆H₂₃ClN₂O₆ | [5] |
| Appearance | White to off-white powder | Inferred from parent compound[1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Primary Hazard | Halogenated Organic Compound |[2][5] |
Before handling for any purpose, including disposal, adherence to personal protective equipment (PPE) standards is mandatory.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166/OSHA standards. | Protects against accidental splashes of solutions or airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Type N95 (US) dust mask or equivalent. | Recommended when handling the solid powder to prevent inhalation of fine particles.[1] |
Section 2: Waste Stream Segregation and Management
The first step in proper disposal is to correctly identify the type of waste generated. All waste streams containing this compound must be treated as hazardous. The initial decision process can be visualized as follows:
Caption: Initial identification of this compound waste streams.
Section 3: Step-by-Step Disposal Protocols
Adherence to the following step-by-step methodologies is critical for compliance and safety. Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[2][6]
(Applies to: Unused, expired, or contaminated solid this compound; spill cleanup materials)
-
Segregation: Ensure solid halogenated waste is kept separate from all other waste types.
-
Packaging: Place the solid waste into a compatible, leak-proof container with a secure, threaded lid. The original manufacturer's container is often suitable if it is in good condition.[6]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound" and any other solid components.
-
An accurate estimate of the percentage of each component.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[7] Ensure it is segregated from incompatible materials, such as strong acids or oxidizers.
-
Collection: Once the container is full, or if waste generation is complete, arrange for pickup through your institutional EHS office.[4]
(Applies to: Reaction mixtures, cleavage solutions (e.g., TFA cocktails), and solvent washes containing this compound)
-
Segregation: Use a dedicated waste container for halogenated liquid waste. Common halogenated solvents like methylene chloride and chloroform should be collected in this stream.[3] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[3]
-
Container Selection: Collect waste in a container provided by your EHS department or a clean, empty, and compatible solvent bottle (e.g., a 4L glass bottle). The container must have a secure, sealing cap.[4][6] Never use laboratory glassware for waste accumulation.[6]
-
Labeling: Label the container clearly as "Hazardous Waste - Halogenated Solvents."[3] Maintain a log sheet or list on the container of all constituents and their approximate percentages as they are added. This is a regulatory requirement.
-
Storage: Keep the liquid waste container tightly closed at all times except when adding waste.[4] Store it in secondary containment (e.g., a chemical-resistant tub) within your designated SAA.
-
Collection: Request a waste pickup from EHS when the container is approximately 90% full. Do not overfill.
-
Disposable Labware (e.g., pipette tips, gloves, weigh boats):
-
These items are considered contaminated solid hazardous waste.
-
Place them directly into the designated solid halogenated waste container (as per Protocol 3.1).
-
-
Non-Disposable Glassware:
-
Decontamination: Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This initial rinsate is now considered hazardous halogenated liquid waste. It must be collected and added to your halogenated liquid waste container (as per Protocol 3.2).
-
Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures. Never wash grossly contaminated glassware directly in the sink.
-
Section 4: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush for cleanup.
-
Cleanup: Gently sweep or scoop the material using spark-proof tools and place it into a designated solid hazardous waste container.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. The cloth and any used PPE must be disposed of as solid hazardous waste.
-
Labeling and Disposal: Seal and label the waste container according to Protocol 3.1 and arrange for disposal.
For large spills, or any spill involving liquid solutions, evacuate the area, restrict access, and contact your institution's EHS department or emergency response team immediately.
Section 5: The Disposal Workflow Logic
The comprehensive decision-making process for handling any waste generated from procedures involving this compound is outlined below. This workflow serves as a self-validating system to ensure all waste is managed correctly from point of generation to final disposal.
Caption: Comprehensive disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe handling and proper disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Oregon State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]
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PubChem. Fmoc-Dap(Z)-OH. National Center for Biotechnology Information. [Link]
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Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste. [Link]
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A Guide to Personal Protective Equipment for Handling Fmoc-Dap(Z-2-Cl)-OH
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Dap(Z-2-Cl)-OH. The focus is on the personal protective equipment (PPE) required to ensure user safety, alongside operational and disposal plans. This guide moves beyond a simple checklist to explain the reasoning behind each recommendation, fostering a culture of safety and deep institutional knowledge.
Hazard Assessment: Understanding the Risks of this compound
Physical Form: The compound is a powder, presenting a risk of aerosolization and the creation of combustible dust. Finely divided combustible solids can form explosive mixtures in the air, a hazard that requires specific handling and PPE considerations.[1][2]
Chemical Structure: The molecule contains three key components that inform our safety protocol:
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in peptide synthesis. Its removal typically involves bases like piperidine, which have their own hazard profiles.[3][4]
-
Dap Core: Diaminopropionic acid (Dap) is the central amino acid scaffold.
-
Z(2-Cl) Group: The 2-chlorobenzyloxycarbonyl group is a side-chain protecting group. The presence of a chlorinated aromatic moiety is a primary concern. Related compounds, such as 2-chlorobenzyl chloride, are known to be lachrymators (tear-inducing), skin and eye irritants, and may cause allergic skin reactions.[5][6] Inhalation or ingestion can be harmful, with potential for liver and kidney damage upon chronic exposure. Critically, combustion of chlorinated organic compounds can produce highly toxic gases, including hydrogen chloride and phosgene.[5]
Based on this analysis, the primary hazards are:
-
Inhalation: Airborne powder can irritate the respiratory tract. The toxicity of the Z(2-Cl) moiety presents a more significant systemic risk if inhaled.
-
Skin and Eye Contact: The compound, particularly due to the Z(2-Cl) group, is expected to be a skin and eye irritant and a potential skin sensitizer.[5][6]
-
Combustible Dust: As a fine powder, it poses a flash fire or explosion hazard if dispersed in the air in sufficient concentration near an ignition source.[2][7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Required PPE | Specification and Rationale |
| Eye and Face | Safety Goggles & Face Shield | Must be worn when handling the solid powder. Goggles provide a seal against dust. A face shield protects against splashes of solvents during solution preparation. |
| Hand | Double Nitrile Gloves | Double gloving provides protection against incidental contact and spills. Nitrile offers good resistance to a range of laboratory solvents. Change gloves immediately upon contamination. |
| Body | Flame-Resistant (FR) Lab Coat | An FR lab coat is essential due to the combustible dust hazard.[1][7] It should be fully buttoned with sleeves rolled down. |
| Respiratory | N95 Respirator (minimum) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Detailed PPE Causality
-
Eye and Face Protection: Standard safety glasses are insufficient. The fine particulate nature of the powder requires the full seal of chemical splash goggles . When preparing solutions or performing reactions, the addition of a face shield over the goggles is best practice to protect against splashes of solvents like DMF or DCM.
-
Hand Protection: The potential for skin irritation and sensitization from the Z(2-Cl) group necessitates robust hand protection.[5] Double-gloving with nitrile gloves is the recommended procedure. This provides a backup barrier in case the outer glove is compromised. It is crucial to develop the habit of removing the outer glove when leaving the immediate work area (e.g., to use a computer) to prevent cross-contamination.
-
Body Protection: Given the classification as a "Combustible Solid," a standard cotton lab coat is not sufficient. A flame-resistant (FR) lab coat must be worn.[8] In the event of a flash fire from ignited dust, an FR lab coat will not continue to burn after the heat source is removed, significantly reducing the severity of potential injuries.[9]
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling the solid powder, especially when weighing or transferring it. This will filter out airborne particulates. All respiratory protection must be part of a formal program that includes fit-testing and training. For larger scale operations or situations where dust generation cannot be well-controlled, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Operational Plan: From Benchtop to Reaction
Safe handling is a dynamic process. The following workflow outlines the key steps and safety considerations for using this compound.
Step-by-Step Protocol
-
Designate Work Area: All handling of solid this compound should occur within a certified chemical fume hood to control dust and vapor. Ensure the work area is clean and free of ignition sources.
-
Don Full PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: Use an anti-static weigh boat or appropriate glassware. Handle the container of the solid gently to minimize dust creation.
-
Dissolution: When preparing solutions (e.g., in DMF for SPPS), add the solid powder to the solvent slowly to avoid splashing.
-
Synthesis: Follow your established protocol for peptide synthesis. The principles of good laboratory practice, including maintaining an inert atmosphere if required by the reaction chemistry, should be followed.[3][10][11]
-
Decontamination: All glassware and equipment that has come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Waste Segregation: Segregate waste streams as detailed in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal is critical to ensure environmental and personnel safety. Due to the chlorinated nature of this compound, specific waste streams must be established.
Waste Segregation Protocol
-
Solid Waste:
-
Contaminated PPE: All disposable PPE (gloves, N95 respirator) and materials used for cleaning spills (e.g., absorbent pads) must be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Excess Reagent: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed container as solid chlorinated organic waste. Do not mix with other waste types.
-
-
Liquid Waste:
-
Halogenated Organic Solvents: All liquid waste containing this compound and chlorinated solvents (like Dichloromethane, DCM) must be collected in a designated "Halogenated Organic Waste" container.[12]
-
Non-Halogenated Organic Solvents: Solvents like DMF used to dissolve the compound should also be collected as halogenated waste due to contamination with the chlorinated solute. Never mix halogenated and non-halogenated waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[13] Aqueous waste from any workup steps must be collected and treated as hazardous waste.
-
-
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.
-
Keep waste containers sealed when not in use.
-
Store waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department, which will work with a certified hazardous waste disposal company.[14][15][16]
-
By adhering to these detailed PPE, operational, and disposal protocols, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]
-
PowerPak. (n.d.). Combustible Dust: Real-Life Disasters, Prevention Tips, and PPE Guidance. Retrieved from [Link]
-
Bulwark Protection. (n.d.). Combustible Dust PPE Products & Apparel. Retrieved from [Link]
-
Occupational Health & Safety. (2019). Effective PPE for Flammable Dust. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Safety+Health Magazine. (2017). Free webinar: PPE and Combustible Dust: The Often-Overlooked Piece of Protection. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The safety catch principle in solid phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dap(Z)-OH. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
